3-Bromo-5-methyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQXAJZTZLYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652078 | |
| Record name | 3-Bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-62-0 | |
| Record name | 3-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indole: Properties, Synthesis, and Applications
Introduction
3-Bromo-5-methyl-1H-indole is a halogenated derivative of the indole scaffold, a bicyclic aromatic heterocycle of paramount importance in medicinal chemistry and drug discovery. The indole nucleus is a "privileged structure," found in a vast array of natural products, neurotransmitters like serotonin, and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C3 position and a methyl group at the C5 position imparts unique physicochemical and reactive properties to the molecule. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of this compound for researchers and professionals in drug development and organic synthesis.
Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While direct experimental data for this compound is sparse in publicly available literature, properties can be reliably inferred from its close isomer, 5-Bromo-3-methyl-1H-indole, and related structures. The N-Boc protected version, tert-Butyl this compound-1-carboxylate, is commercially available, indicating its utility as a stable intermediate.
Table 1: Physicochemical Properties of Bromo-methyl-indoles
| Property | Value (for 5-Bromo-3-methyl-1H-indole isomer) | Reference |
| IUPAC Name | 5-bromo-3-methyl-1H-indole | |
| CAS Number | 10075-48-6 | [1] |
| Molecular Formula | C₉H₈BrN | |
| Molecular Weight | 210.07 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78-82 °C | [1][2] |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethanol) | [2] |
| SMILES | CC1=CNC2=C1C=C(Br)C=C2 | |
| InChI Key | GDQXDVJFMLNXHX-UHFFFAOYSA-N |
Note: The data presented is for the isomeric compound 5-Bromo-3-methyl-1H-indole, which is expected to have very similar physical properties to the title compound, this compound.
Synthesis and Mechanistic Considerations
The synthesis of 3-bromoindoles is most commonly achieved via electrophilic bromination of the corresponding indole precursor. The indole ring is highly electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.
Rationale for Synthetic Route: Electrophilic Bromination
Direct bromination of 5-methyl-1H-indole is the most logical and efficient pathway to this compound. The choice of brominating agent is critical to ensure selectivity and avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation. It is a mild source of electrophilic bromine (Br⁺) and is highly selective for the C3 position of indoles, especially when the reaction is conducted at low temperatures in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
5-methyl-1H-indole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methyl-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The succinimide byproduct will precipitate as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add ethyl acetate to dissolve the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data Interpretation |
| ¹H NMR | NH Proton: A broad singlet around δ 8.0-8.2 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-7.8 ppm). The C2-H will appear as a singlet around δ 7.3 ppm. The protons on the benzene ring (C4-H, C6-H, C7-H) will show characteristic splitting patterns. Methyl Protons: A sharp singlet for the C5-methyl group around δ 2.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-140 ppm. The C5-carbon bearing the methyl group will be around δ 130 ppm. C2 & C3 Carbons: The C2 carbon will appear around δ 125 ppm, while the C3 carbon bearing the bromine will be significantly shifted upfield to ~δ 95-100 ppm. Methyl Carbon: A signal for the methyl group around δ 21 ppm. |
| Mass Spec (MS) | Molecular Ion Peak: A characteristic pair of peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z 210 and 212. |
Note: Predicted data is based on known values for similar indole structures, such as those found in supporting information for related synthetic studies.[3]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the C-Br bond at the 3-position and the N-H bond of the indole ring. This dual functionality makes it a highly valuable building block.
-
Palladium-Catalyzed Cross-Coupling: The C3-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions like Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines). These reactions are foundational in modern drug discovery for assembling complex molecular architectures.[2][4][5]
-
N-Functionalization: The indole nitrogen is nucleophilic and can be deprotonated with a mild base (e.g., NaH) followed by reaction with various electrophiles. This allows for N-alkylation, N-arylation, or the installation of protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). N-protection is often a crucial first step before performing chemistry at other positions to prevent undesired side reactions.
-
Lithiation and Metal-Halogen Exchange: The bromine atom can be exchanged with lithium using organolithium reagents (e.g., n-BuLi) at low temperatures. This generates a potent C3-lithiated indole nucleophile, which can then react with a wide range of electrophiles to install different functional groups at the 3-position.
Reactivity and Transformations Diagram
Caption: Key reactive pathways for this compound.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. Hazard information is based on data for closely related bromoindole compounds.[6]
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated, use a respirator with an appropriate particulate filter.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
References
-
PubChem. 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]
- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
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PubChem. 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supporting information for an article on methylation of indoles. [Link]
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ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole. [Link]
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National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
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ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. [Link]
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PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
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National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
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Royal Society of Chemistry. Reactivity of 3-nitroindoles with electron-rich species. [Link]
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Royal Society of Chemistry. Supporting information for an article on Suzuki-Miyaura Cross-Coupling. [Link]
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National Institutes of Health. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. [Link]
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ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. [Link]
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MDPI. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. [Link]
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National Institutes of Health. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. [Link]
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An In-Depth Technical Guide to 5-Bromo-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Descriptors
5-Bromo-3-methyl-1H-indole, a substituted indole, is a heterocyclic aromatic compound. The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring system imparts unique chemical reactivity and physical properties, making it a valuable precursor in organic synthesis.
A critical first step in any research endeavor is the unambiguous identification of the chemical entity. The Chemical Abstracts Service (CAS) has assigned the number 10075-48-6 to 5-Bromo-3-methyl-1H-indole.[1][2][3][4] This identifier is universally recognized in chemical databases and literature, ensuring precise communication and procurement.
| Identifier | Value | Source |
| CAS Number | 10075-48-6 | [1][2][3][4] |
| IUPAC Name | 5-bromo-3-methyl-1H-indole | [1] |
| Molecular Formula | C₉H₈BrN | [1][2][4] |
| Molecular Weight | 210.07 g/mol | [1][2][4] |
| Canonical SMILES | CC1=CNC2=C1C=C(C=C2)Br | [1][2] |
| InChIKey | GDQXDVJFMLNXHX-UHFFFAOYSA-N | [1][4] |
It is crucial to distinguish this compound from its isomers, such as 3-bromo-1-methyl-1H-indole (CAS: 81471-20-7), where the methyl group is attached to the indole nitrogen.[5] Such distinctions are vital for mechanistic interpretations and the design of synthetic pathways.
Caption: 2D structure of 5-Bromo-3-methyl-1H-indole.
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-3-methyl-1H-indole can be approached through several established methods in organic chemistry. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.
Fischer Indole Synthesis
A classic and versatile method for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis workflow.
Experimental Protocol (Illustrative):
-
Phenylhydrazone Formation: To a solution of 4-bromophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add acetone. The mixture is typically stirred at room temperature to facilitate the formation of the corresponding phenylhydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added to the reaction mixture. The temperature is then elevated to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization. The choice of acid and reaction temperature is critical and often requires optimization to maximize yield and minimize side-product formation.
-
Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a basic solution. The crude product is then extracted with an organic solvent. Purification is commonly achieved through column chromatography on silica gel.
The causality behind this experimental design lies in the need to first form the reactive phenylhydrazone intermediate, followed by the acid-catalyzed intramolecular electrophilic substitution that drives the formation of the indole ring.
Palladium-Catalyzed Coupling Reactions
Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the late-stage functionalization of indole scaffolds. While not a de novo synthesis of the indole ring itself, these methods are invaluable for introducing the bromo-substituent or for further derivatization of the bromo-indole product. For instance, a pre-formed 5-aminoindole could be subjected to a Sandmeyer reaction to install the bromo group.
Physicochemical Properties and Spectroscopic Characterization
Understanding the physical and chemical properties of 5-Bromo-3-methyl-1H-indole is essential for its handling, storage, and application in further synthetic transformations.
| Property | Value | Source |
| Melting Point | 78-82 °C | [2][4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethanol. | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [3][4] |
Spectroscopic data provides the definitive structural confirmation of the synthesized compound. While specific spectra are proprietary to individual suppliers, typical characterization would involve:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the positions and integrations of the aromatic and methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretch of the indole ring.
Applications in Research and Development
The unique structural features of 5-Bromo-3-methyl-1H-indole make it a valuable building block in several areas of chemical science.
Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. Research has indicated its potential as a precursor for novel bioactive molecules with applications in oncology, neuropharmacology, and as anti-inflammatory and antibacterial agents.[2][6]
Materials Science
The fluorescent and conductive properties of indole derivatives are of interest in the development of novel organic materials. 5-Bromo-3-methyl-1H-indole and its derivatives have potential applications in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-methyl-1H-indole.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Bromo-3-methyl-1H-indole is a chemical compound of significant interest due to its versatile applications as a synthetic intermediate. Its well-defined chemical identity, accessible synthetic routes, and the strategic placement of reactive functional groups ensure its continued relevance in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists working with this important molecule.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 254707, 5-Bromo-3-methyl-1H-indole. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13357736, 3-Bromo-1-methyl-1H-indole. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11185464, (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Retrieved from [Link].
-
Chem-Space. High-Quality 5-Bromo-3-Methyl-1H-Indole | CAS 10075-48-6 Supplier. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43152084, 3-Bromo-5-nitro-1H-indole. Retrieved from [Link].
-
National Institute of Standards and Technology. Indole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
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Technical Guide to the Spectroscopic Characterization of Brominated Methylindoles: A Detailed ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of brominated methylindoles, with a primary focus on the structural elucidation of 3-Bromo-5-methyl-1H-indole . In the absence of readily available, published experimental spectra for this specific isomer, this document employs a predictive and comparative approach. We will present a detailed, theoretical analysis of the anticipated ¹H and ¹³C NMR spectra for this compound, grounded in fundamental principles of chemical shifts and spin-spin coupling. To provide an authoritative and practical context, these predictions will be continually benchmarked against the experimentally verified data of its close structural isomer, 5-Bromo-3-methyl-1H-indole . This comparative methodology serves to highlight the subtle yet significant influence of substituent positioning on the magnetic environment of the indole nucleus. This guide is intended for researchers, chemists, and drug development professionals who rely on precise spectroscopic interpretation for molecular characterization.
Introduction: The Structural Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The precise substitution pattern on the indole ring is critical to its biological activity and physicochemical properties. Consequently, unambiguous structural verification is a cornerstone of the synthetic and drug development workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind NMR experimental choices and provides a logical framework for spectral interpretation.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a standardized numbering system for the indole ring is used. The structures of the target compound, this compound, and its reference isomer are shown below.
Caption: Chemical structures of the target and reference indole isomers.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of structural elucidation by NMR is rooted in a systematic and well-designed experimental workflow. Each step is chosen to maximize the quality and information content of the data, creating a self-validating system.
Sample Preparation
The causality behind sample preparation is to achieve a homogeneous solution where molecules can tumble freely, averaging out anisotropic effects and leading to sharp, well-resolved NMR signals.
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the solid analyte. A higher concentration yields a better signal-to-noise ratio in a shorter time.
-
Solvent Selection: Dissolve the analyte in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. A clear, particulate-free solution is essential.
-
Transfer: Transfer the solution to a 5 mm NMR tube. The height of the liquid should be sufficient to cover the detection coils of the NMR probe (typically ~4 cm).
NMR Data Acquisition
The parameters for data acquisition are chosen to ensure high-resolution data and accurate quantification. The following are typical parameters for a 500 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used. The 30° pulse angle is a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time.
-
Spectral Width: ~16 ppm, centered around 6 ppm. This range is wide enough to capture all common proton signals in organic molecules.
-
Acquisition Time: ~2-3 seconds. A longer acquisition time leads to better resolution.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
-
Number of Scans: 8 to 16 scans. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30'). Proton decoupling collapses carbon-proton couplings, simplifying the spectrum to single lines for each unique carbon and increasing signal intensity via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: ~240 ppm, centered around 120 ppm. This covers the full range of carbon chemical shifts.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve adequate signal-to-noise.
-
Caption: Standardized workflow for NMR-based structural elucidation.
Spectroscopic Data Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and their neighboring protons.
The following table outlines the predicted ¹H NMR signals for this compound. Predictions are based on additive substituent effects and comparison with known indole derivatives.
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |
| H1 (N-H) | 8.0 - 8.2 | broad singlet (br s) | - | The N-H proton of indoles is typically broad and downfield. Its exact position is highly dependent on solvent and concentration. |
| H2 | 7.2 - 7.3 | singlet (s) | - | Bromine at C3 removes the adjacent proton, so H2 appears as a singlet. The inductive effect of the adjacent nitrogen deshields it. |
| H4 | 7.4 - 7.5 | singlet (s) or narrow doublet (d) | ~0.5-1.0 Hz (meta) | This proton is ortho to the electron-donating methyl group, shifting it slightly upfield. It shows a small meta-coupling to H6. |
| H6 | 6.9 - 7.0 | doublet of doublets (dd) | ~8.5 Hz (ortho), ~1.5 Hz (meta) | Coupled to H7 (large ortho coupling) and H4 (small meta coupling). The methyl group at C5 shields this proton, shifting it upfield. |
| H7 | 7.1 - 7.2 | doublet (d) | ~8.5 Hz (ortho) | Coupled only to H6 via a large ortho coupling. |
| CH₃ (at C5) | 2.4 - 2.5 | singlet (s) | - | A typical chemical shift for a methyl group attached to an aromatic ring. |
For authoritative grounding, we compare the predictions with the published experimental data for the isomer, 5-Bromo-3-methyl-1H-indole, in CDCl₃.[1]
Table 1: Experimental ¹H NMR Data for 5-Bromo-3-methyl-1H-indole [1]
| Position | Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (N-H) | 7.92 | br s | - |
| H4 | 7.73 | d | 1.6 |
| H6 | 7.29 | dd | 8.6, 1.9 |
| H7 | 7.22 | d | 8.6 |
| H2 | 6.99 | s | - |
| CH₃ (at C3) | 2.32 | d | 0.9 |
Comparative Analysis:
-
H2 Proton: In the reference compound, H2 is adjacent to the methyl-bearing C3 and appears upfield at ~6.99 ppm.[1] In our target molecule, H2 would be adjacent to the bromine-bearing C3. The electron-withdrawing nature of bromine would deshield H2, shifting it further downfield than in the reference isomer, likely into the 7.2-7.3 ppm range.
-
Aromatic Protons: In the reference, the bromine at C5 strongly deshields the ortho proton H4 (7.73 ppm) and H6 (7.29 ppm).[1] In our target, the C5 position holds a methyl group, which is electron-donating. This would shield the ortho protons H4 and H6, shifting them significantly upfield compared to the reference compound.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment (hybridization, substituent effects).
| Position | Predicted δ (ppm) | Rationale for Prediction |
| C2 | 125 - 127 | The C2 carbon is adjacent to the nitrogen and is typically found in this region. The bromine at C3 will have a moderate influence. |
| C3 | 95 - 100 | This is the most significant predicted shift. The direct attachment of bromine (a heavy atom) induces a strong shielding effect (the "heavy atom effect"), shifting this carbon significantly upfield. This is a key diagnostic signal. |
| C3a | 128 - 130 | A quaternary carbon at the ring junction. |
| C4 | 122 - 124 | An aromatic CH carbon. The ortho-relationship to the methyl group will have a minor shielding effect. |
| C5 | 129 - 131 | The carbon directly attached to the methyl group. Its chemical shift is increased by the substituent. |
| C6 | 121 - 123 | An aromatic CH carbon. |
| C7 | 111 - 113 | The C7 carbon is typically the most upfield of the aromatic CH carbons in the benzene portion of the indole ring. |
| C7a | 134 - 136 | A quaternary carbon at the ring junction, adjacent to the nitrogen. |
| CH₃ (at C5) | 21 - 22 | A typical chemical shift for an aromatic methyl carbon. |
The following experimental data provides a solid baseline for our predictions.[1]
Table 2: Experimental ¹³C NMR Data for 5-Bromo-3-methyl-1H-indole [1]
| Position | Experimental δ (ppm) |
|---|---|
| C7a | 134.96 |
| C3a | 130.22 |
| C4 | 124.76 |
| C6 | 122.95 |
| C2 | 121.64 |
| C7 | 112.50 |
| C5 | 111.60 |
| C3 | Not assigned, likely shielded |
| CH₃ (at C3) | 9.64 |
Comparative Analysis:
-
C3 vs. C5: In the reference compound, the bromine is at C5, and the signal for this carbon appears at 111.60 ppm.[1] The methyl-bearing C3 is expected to be around 111-112 ppm (similar to 3-methylindole itself). In our target molecule, the positions are swapped. We would expect the methyl-bearing C5 to be downfield (~130 ppm), and the bromo-substituted C3 to be significantly upfield (~95-100 ppm) due to the direct heavy atom effect, which is a much stronger influence than when bromine is further away on the benzene ring. This predicted major difference in the C3 and C5 chemical shifts is the most powerful way to distinguish between the two isomers using ¹³C NMR.
Conclusion: A Framework for Confident Characterization
While direct experimental spectra for this compound are not prevalent in the literature, a robust and scientifically sound structural assignment can be achieved through a predictive and comparative framework. By understanding the fundamental principles of substituent effects on the indole nucleus and leveraging high-quality experimental data from close isomers like 5-Bromo-3-methyl-1H-indole, researchers can confidently interpret NMR data. The key diagnostic differences—namely the upfield shift of the bromine-bound C3 carbon and the distinct splitting patterns of the aromatic protons—provide a clear and unambiguous pathway to distinguish between these isomers. This guide provides the experimental and intellectual framework necessary for professionals in the field to execute this level of detailed analysis.
References
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Title: Supporting Information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol" Source: The Royal Society of Chemistry URL: [Link]
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The Emerging Therapeutic Potential of 3-Bromo-5-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound therapeutic relevance. Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions allow for high-affinity binding to a multitude of biological targets. The strategic functionalization of the indole ring system offers a powerful tool to modulate the pharmacological profile of the resulting derivatives. The introduction of a bromine atom, particularly at the C3 position, and a methyl group at the C5 position, creates the 3-bromo-5-methyl-1H-indole core—a scaffold with intriguing, albeit underexplored, potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the prospective biological activities of this compound derivatives, with a focus on their potential applications in oncology, infectious diseases, and inflammatory conditions.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Indole derivatives have a rich history in oncology, with several compounds having been successfully developed into clinically approved anticancer drugs.[1] The anticancer potential of this compound derivatives can be extrapolated from the known activities of structurally related indole compounds, which exert their effects through diverse mechanisms of action.
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The cytotoxic effects of indole derivatives against cancer cells are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis.[2][3] Based on extensive research on related indole structures, the potential mechanisms of action for this compound derivatives are hypothesized to include:
-
Kinase Inhibition: Many indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. This includes targeting receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular signaling kinases involved in pathways such as PI3K/Akt/mTOR and MAPK.[2]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain indole derivatives bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Induction of Apoptosis: Evasion of programmed cell death is a hallmark of cancer. Indole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: By interfering with the function of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins, indole derivatives can induce cell cycle arrest at various checkpoints, thereby preventing cancer cell proliferation.[2]
B. Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives
While specific IC50 values for this compound derivatives are not extensively reported in publicly accessible literature, the following table summarizes the cytotoxic activities of other substituted indole derivatives against various cancer cell lines, providing a benchmark for the potential potency of this novel scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl-thio-1H-indole derivatives | HT29, HepG2, HCT116, T98G | Nanomolar range | [3] |
| Indole-vinyl sulfone derivatives | Various cancer cell lines | Potent activity | [3] |
| 3-Amino-1H-7-azaindole derivative | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [3] |
| 5-(3-indolyl)-1,3,4-thiadiazole derivative | PaCa2 | 1.5 | [5] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi. The incorporation of a bromine atom into the indole scaffold has been shown to enhance antimicrobial potency.[6]
A. Potential Mechanisms of Antimicrobial Action
The antimicrobial effects of indole derivatives are diverse and can involve:
-
Disruption of Bacterial Cell Membranes: Halogenated indoles can perturb the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Indole derivatives have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: These compounds can target essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, and cell wall biosynthesis.
B. Data Presentation: Antimicrobial Activity of Brominated Indole Derivatives
While specific data for this compound derivatives is limited, the following table presents the Minimum Inhibitory Concentration (MIC) values for other bromo-indole derivatives against various microbial strains, indicating the potential of this class of compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromoindole-2-carboxamide derivative | E. coli | 0.35 - 1.25 | [6] |
| 5-Bromoindole-2-carboxamide derivative | P. aeruginosa | 0.35 - 1.25 | [6] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours.
-
Determine MIC: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent inhibitory effects on key inflammatory mediators.
A. Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of indole derivatives are often attributed to their ability to:
-
Inhibit Pro-inflammatory Enzymes: Compounds can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.
-
Suppress Pro-inflammatory Cytokine Production: Indole derivatives can downregulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by modulating signaling pathways such as NF-κB.
-
Reduce Oxidative Stress: Many indole compounds possess antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to the inflammatory process.
B. Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatants. Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
IV. Synthesis of this compound Derivatives
The synthesis of the core this compound scaffold can be achieved through various synthetic routes, often starting from commercially available 5-methylindole. Subsequent derivatization at different positions of the indole ring can then be performed to generate a library of compounds for biological evaluation.
A. Illustrative Synthetic Pathway
V. Structure-Activity Relationship (SAR) Insights and Future Directions
While the biological activities of this compound derivatives are still in the early stages of exploration, preliminary insights from related compounds can guide future drug design efforts. Key considerations for SAR studies include:
-
Position and Nature of Substituents: The type and position of substituents on the indole ring and any appended functionalities will significantly impact biological activity and selectivity.
-
Role of the Bromine Atom: The bromine atom at the C3 position is expected to influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
-
Contribution of the Methyl Group: The methyl group at the C5 position may contribute to hydrophobic interactions within the binding pocket of a target protein.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the elucidation of detailed SAR, identification of lead compounds with potent and selective activity, and investigation of their mechanisms of action at the molecular level.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in cancer, infectious diseases, and inflammatory disorders. Although specific biological data for this class of compounds is currently limited, the well-established and diverse bioactivities of other substituted indole derivatives provide a strong rationale for its further investigation. The experimental protocols and conceptual frameworks outlined in this technical guide offer a roadmap for researchers and drug development professionals to explore the therapeutic potential of this intriguing heterocyclic system.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
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Synthesis and anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones. PubMed. [Link]
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Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. National Institutes of Health. [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]
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Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. [Link]
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The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. [Link]
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Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed. [Link]
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3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. ResearchGate. [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
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Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. ResearchGate. [Link]
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Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling, and Storage of Brominated Indole Compounds
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Introduction: The Significance and Challenges of Brominated Indoles
Brominated indoles are a fascinating and vital class of heterocyclic compounds, playing a crucial role in numerous biological processes and serving as foundational scaffolds in modern drug discovery.[1] Their unique chemical properties, imparted by the bromine substituent, modulate electronic distribution within the indole ring, influencing reactivity and biological activity.[1] This has led to their investigation and application in developing anti-inflammatory, antimicrobial, and anticancer agents.[1][2] However, the very characteristics that make these compounds valuable also necessitate a rigorous and informed approach to their handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work safely and effectively with brominated indole compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with brominated indoles is the cornerstone of safe laboratory practice. While specific toxicity data can vary between different brominated indole derivatives, a general understanding of the risks associated with halogenated organic compounds is essential.[3]
Toxicological Profile
Studies have indicated that brominated indoles can exhibit varying degrees of toxicity.[4][5][6] For instance, some brominated indoles have been shown to cause lethal and nonlethal malformations in zebrafish embryos, suggesting potential developmental toxicity.[4][5] In vivo studies on mice have also revealed potential for idiosyncratic gastrointestinal and liver toxicity with certain brominated indole extracts.[2] Conversely, other studies have projected some brominated indoles to be non-mutagenic and free from hepatotoxicity.[7] Given this variability, it is prudent to treat all novel or poorly characterized brominated indoles as potentially toxic.
Key Toxicological Concerns:
-
Irritation: Many brominated indoles are classified as skin, eye, and respiratory irritants.[8][9][10]
-
Organ Toxicity: Depending on the specific compound and dosage, there is potential for liver and gastrointestinal toxicity.[2]
-
Environmental Toxicity: Brominated compounds can be hazardous to the aquatic environment.[6][11]
Reactivity and Stability
Indole compounds, in general, can be sensitive to air, light, and heat.[11][12] The presence of a bromine atom can further influence the reactivity of the indole ring.[1]
Key Reactivity Concerns:
-
Oxidation: Indole compounds are susceptible to oxidation, which can be indicated by a change in color.[13]
-
Light and Air Sensitivity: Exposure to light and air can lead to degradation.[11][13]
-
Incompatibility: Brominated indoles should be stored away from strong oxidizing agents.[10][12]
Risk Assessment Workflow
A systematic risk assessment should be conducted before commencing any work with brominated indoles. This process involves identifying the hazards, evaluating the risks, and implementing appropriate control measures.
Caption: A workflow for conducting a risk assessment before handling brominated indole compounds.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure and ensuring personal safety.[9]
Engineering Controls
The primary line of defense is to handle brominated indoles within a properly functioning chemical fume hood.[3][12] This is crucial for preventing the inhalation of dust or vapors.[12] The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with brominated indoles.[14][15][16]
| Protection Type | Specification | Standard (Example) |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[9][16] | EN 166 (EU) / ANSI Z87.1 (US) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9] Always inspect gloves for integrity before use.[9] | EN 374 (EU) |
| Skin/Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[9][14][16] | N/A |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large quantities or if ventilation is inadequate.[9] | NIOSH (US) / EN 149 (EU) |
General Handling Practices
-
Avoid all personal contact, including inhalation and skin contact.[17]
-
Weigh and transfer solid compounds in a fume hood to prevent the generation of dust.
-
Use a spatula or other appropriate tools for transferring solids.
-
When dissolving compounds, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling.[17][18]
Section 3: Proper Storage of Brominated Indole Compounds
The stability and integrity of brominated indoles are highly dependent on proper storage conditions.[13] Improper storage can lead to degradation, loss of activity, and the formation of potentially more hazardous byproducts.
Storage Conditions
To minimize degradation, particularly from oxidation, brominated indoles should be stored under the following conditions:[13]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool temperatures, typically 2-8°C, are recommended.[13] For long-term storage, -20°C is often preferred.[13] | Slows down the rate of chemical degradation and oxidation. |
| Light | Store in amber or opaque vials to protect from light.[13] | Prevents light-induced degradation. |
| Atmosphere | For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to displace oxygen.[13] | Minimizes oxidation by removing atmospheric oxygen. |
| Container | Use tightly sealed containers to prevent exposure to air and moisture.[11][12] | Protects from atmospheric contaminants and prevents volatilization. |
Protocol for Long-Term Storage Under Inert Atmosphere
-
Place the brominated indole compound into a suitable vial. For highly sensitive solids, perform this step in a glovebox.[13]
-
Securely cap the vial with a septum cap.[13]
-
Insert a needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is in the headspace above the compound.[13]
-
Insert a second, shorter needle to act as an exhaust for the displaced air.[13]
-
Purge the vial with the inert gas for several minutes.
-
Remove the exhaust needle first, followed by the inert gas needle, to maintain a positive pressure of the inert gas within the vial.
-
Seal the septum with paraffin film for extra security.
-
Store the vial at the recommended temperature.
Caption: Step-by-step workflow for storing sensitive compounds under an inert atmosphere.
Section 4: Emergency Procedures: Spill and Exposure Response
Prompt and correct response to spills and exposures is critical to mitigating potential harm.
Spill Cleanup
For minor spills of brominated indole compounds, trained laboratory personnel can safely manage the cleanup.[20]
Spill Cleanup Protocol for Solid Brominated Indoles:
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure adequate ventilation, typically by keeping the fume hood running.[21]
-
Don PPE: Wear the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[18]
-
Containment: Gently cover the solid spill with a damp paper towel to prevent the generation of dust.[22]
-
Cleanup: Carefully sweep the material into a dustpan or use a HEPA-filtered vacuum for larger quantities.[22]
-
Decontamination: Wipe the spill area with a damp paper towel.[20]
-
Waste Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a sealed plastic bag.[20] Label the bag as hazardous waste and dispose of it according to institutional guidelines.[20]
Spill Cleanup Protocol for Liquid Solutions of Brominated Indoles:
-
Evacuate and Secure: Alert others and secure the area. Control sources of ignition if a flammable solvent is involved.[20][21]
-
Don PPE: Wear appropriate PPE as described above.
-
Containment: Surround the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in to prevent spreading.[21][22][23]
-
Absorption: Apply absorbent material directly to the spill.[22][23]
-
Collection: Once the liquid is fully absorbed, use a scoop or tongs to collect the material.[20]
-
Waste Disposal: Place the absorbed material into a sealed, labeled hazardous waste container.[3][21]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Exposure Response
In the event of personal exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[24][25] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][24] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[24] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.
Section 5: Waste Disposal
Proper disposal of brominated indole compounds and associated waste is a legal and ethical responsibility to protect the environment.
Waste Segregation and Labeling
Halogenated organic waste must be segregated from non-halogenated waste streams.[3] All waste containers must be clearly labeled with their contents, including the words "Hazardous Waste."[3]
Disposal Procedures
-
Solid Waste: Collect solid brominated indole waste in a designated, sealed, and labeled container.
-
Liquid Waste: Collect liquid waste containing brominated indoles in a compatible, sealed, and labeled container. Do not overfill containers.
-
Contaminated Materials: All materials used in the handling and cleanup of brominated indoles (e.g., gloves, absorbent pads, weighing paper) should be disposed of as hazardous waste.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[26][27][28]
Conclusion
Brominated indole compounds are powerful tools in the hands of researchers and drug development professionals. By embracing a culture of safety, grounded in a thorough understanding of the potential hazards and the diligent application of the protocols outlined in this guide, we can continue to explore the vast potential of these molecules while ensuring the well-being of our scientific community and the environment.
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Navigating the Solution: A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-5-methyl-1H-indole in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-5-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this substituted indole. We present a detailed, field-proven protocol for the experimental determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to empower informed decision-making in experimental design.
Introduction: The Criticality of a Well-Defined Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful chemical and pharmaceutical development. It dictates the feasibility of formulation strategies, influences bioavailability, and impacts the design of purification processes. For a molecule like this compound, which serves as a valuable building block in the synthesis of more complex bioactive molecules, a thorough understanding of its solubility is paramount.[1] This guide provides a systematic approach to characterizing the solubility of this compound, enabling researchers to navigate the complexities of solvent selection and experimental design with confidence.
Physicochemical Properties and Predicted Solubility Behavior of this compound
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Molecular Structure: this compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring. The key functional groups influencing its solubility are:
-
The Indole Ring System: The aromatic nature of the indole core contributes to its hydrophobicity, favoring interactions with non-polar solvents through London dispersion forces.[4]
-
The N-H Group: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, which can enhance solubility in protic solvents.[5][6]
-
The Bromine Atom: The electronegative bromine atom introduces a dipole moment, increasing the molecule's polarity compared to unsubstituted indole.
-
The Methyl Group: The methyl group is a non-polar, electron-donating group that can slightly increase the molecule's lipophilicity.
Predicted Solubility: Based on these structural features, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong dipole-dipole interactions with the solute.
-
Good Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol should be effective solvents due to their ability to engage in hydrogen bonding with the N-H group of the indole.[5]
-
Moderate Solubility in Halogenated Solvents: Solvents like dichloromethane and chloroform are predicted to be good solvents, facilitated by dipole-dipole interactions and London dispersion forces.[1]
-
Limited Solubility in Non-Polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poorer solvents. While London dispersion forces will be present, the lack of strong dipole-dipole interactions or hydrogen bonding will limit solubility.
-
Low Solubility in Water: Due to the predominantly hydrophobic nature of the large aromatic ring system, the solubility in water is expected to be very low, despite the presence of the hydrogen-bonding N-H group.[4]
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of this compound using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.[7]
Materials and Equipment
-
This compound (ensure purity is characterized)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to perform a time-to-equilibrium study for a new compound by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).
-
Analyze both the standard solutions and the filtered saturated solutions by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Representative Solubility Data
The following table presents a hypothetical but scientifically grounded solubility profile of this compound in a range of common laboratory solvents, based on the predicted behavior. Researchers should determine these values experimentally for their specific applications.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | > 100 |
| Dimethylformamide (DMF) | 0.386 | > 100 | |
| Acetonitrile | 0.460 | ~ 50-100 | |
| Polar Protic | Methanol | 0.762 | ~ 25-50 |
| Ethanol | 0.654 | ~ 20-40 | |
| Water | 1.000 | < 0.1 | |
| Halogenated | Dichloromethane | 0.309 | ~ 75-150 |
| Chloroform | 0.259 (assumed similar to DCM) | ~ 70-140 | |
| Non-Polar | Toluene | 0.099 | < 5 |
| Hexane | 0.009 | < 1 |
Polarity Index values are relative to water and are indicative of the solvent's polarity.[9]
Interpretation of the Solubility Profile and Intermolecular Interactions
The predicted solubility data aligns with our understanding of intermolecular forces. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions between the polar solvent molecules and the polar indole derivative. In polar protic solvents like methanol and ethanol, hydrogen bonding between the solvent's hydroxyl group and the indole's N-H group plays a significant role in solvation.[10][11] The good solubility in halogenated solvents is due to favorable dipole-dipole and London dispersion forces. Conversely, the poor solubility in non-polar solvents like hexane is a result of the mismatch in polarity; the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions. The very low aqueous solubility is a direct consequence of the large, non-polar aromatic surface area of the molecule, which disrupts the strong hydrogen-bonding network of water.
Mandatory Visualization: Intermolecular Interactions
Caption: Key intermolecular interactions influencing the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical principles with a practical, validated experimental protocol, researchers are equipped to generate reliable solubility data. A well-characterized solubility profile is an indispensable tool in the rational design of experiments, from synthetic workups and purification to the formulation of final products, ultimately accelerating the pace of research and development.
References
- Solubility of Things. (n.d.). Indole.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]
- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?
- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Smolecule. (2023, August 15). Buy 5-Bromo-3-methyl-1h-indole | 10075-48-6.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Journal of Pharmaceutical Sciences. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]
- Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Bromo-5-methyl-1H-indole
A Note on the Subject: As of the latest available data, a definitive experimental crystal structure for 3-Bromo-5-methyl-1H-indole has not been deposited in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive theoretical and predictive analysis, leveraging established principles of organic chemistry, crystallographic data from analogous structures, and computational modeling to elucidate the probable structural and geometric characteristics of this compound. This approach is standard in drug development and molecular modeling when primary experimental data is unavailable.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The targeted functionalization of the indole ring allows for the fine-tuning of its biological activity. This compound, a halogenated and alkylated derivative, represents a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's lipophilicity and steric interactions with biological targets. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.
Synthesis and Crystallization
While a specific synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be designed based on established indole syntheses. The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned in a two-step process starting from commercially available 4-methylphenylhydrazine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Fischer Indole Synthesis of 5-Methyl-1H-indole.
-
To a solution of 4-methylphenylhydrazine in a suitable solvent (e.g., ethanol), add bromoacetaldehyde diethyl acetal.
-
Introduce an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) and heat the reaction mixture to induce the formation of the hydrazone intermediate, followed by cyclization.
-
Upon completion, neutralize the reaction mixture and extract the crude 5-methyl-1H-indole.
-
Purify the product by column chromatography.
-
-
Step 2: Bromination of 5-Methyl-1H-indole.
-
Dissolve the purified 5-methyl-1H-indole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), at a controlled temperature (typically 0 °C to room temperature) to favor regioselective bromination at the electron-rich C3 position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction and extract the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. For indole derivatives, slow evaporation or vapor diffusion are common and effective methods.
-
Solvent Selection: The choice of solvent is crucial. A solvent system where the compound is sparingly soluble is ideal. For indole derivatives, a mixture of a polar solvent (e.g., methanol, ethanol, or ethyl acetate) and a less polar co-solvent (e.g., water or hexane) often yields good quality crystals.
-
Slow Evaporation:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small, open vial.
-
Enclose this vial in a larger, sealed container that contains a larger volume of a less volatile anti-solvent in which the compound is insoluble (e.g., hexane or heptane).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.
-
Predicted Molecular Geometry
The molecular geometry of this compound is dictated by the fusion of a benzene ring and a pyrrole ring, forming the planar indole core. The substituents, a bromine atom at the C3 position and a methyl group at the C5 position, will influence the electronic distribution and introduce minor steric effects.
Based on crystallographic data of related substituted indoles, the following geometric parameters for this compound can be predicted.
| Parameter | Predicted Value | Rationale and Comparative Insights |
| Bond Lengths (Å) | ||
| C-Br | ~1.88 - 1.92 | The C(sp²)-Br bond length is influenced by the aromaticity of the pyrrole ring. |
| C-C (indole ring) | ~1.37 - 1.45 | Bond lengths will vary within the bicyclic system, reflecting the aromatic character. |
| C-N (indole ring) | ~1.37 - 1.39 | The C-N bonds exhibit partial double bond character due to the delocalization of the nitrogen lone pair. |
| C-C (methyl) | ~1.50 - 1.52 | Typical C(sp²)-C(sp³) single bond length. |
| Bond Angles (°) | ||
| C2-C3-Br | ~125 - 128 | The bromine substituent will likely cause a slight expansion of this angle due to steric hindrance. |
| C4-C5-CH₃ | ~121 - 123 | The methyl group's attachment to the benzene ring will have a typical angle for an sp² hybridized carbon. |
| Angles within the indole ring | ~107 - 132 | The internal angles of the five- and six-membered rings will deviate from ideal values due to ring strain and fusion. |
| Torsion Angles (°) | ||
| Indole Ring | ~0 | The fused ring system is expected to be nearly planar to maximize aromatic stabilization. |
Computational Analysis: A Theoretical Approach to Structure Elucidation
In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the molecular geometry and electronic properties of this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately predict molecular structures.
Computational Methodology Workflow
Caption: Workflow for computational geometry optimization of this compound.
A common and reliable level of theory for such calculations is the B3LYP functional with a 6-311G(d,p) basis set. This approach would provide optimized bond lengths, bond angles, and dihedral angles, as well as electronic properties such as the molecular electrostatic potential, which can offer insights into the molecule's reactivity.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-donating methyl group and the electron-withdrawing (via induction) and electron-donating (via resonance) bromine atom.
-
N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm.
-
Aromatic protons: Signals in the range of δ 7.0-7.8 ppm. The proton at C2 will likely be a singlet. The protons on the benzene ring (C4, C6, C7) will show characteristic splitting patterns (doublets and doublet of doublets).
-
Methyl protons: A singlet around δ 2.3-2.5 ppm.
For comparison, the reported ¹H NMR spectrum of the regioisomer 5-Bromo-3-methyl-1H-indole in CDCl₃ shows a singlet for the NH proton at δ 7.92, aromatic protons at δ 7.73 (d), 7.29 (dd), and 7.22 (d), a singlet for the C2-H at δ 6.99, and a singlet for the methyl group at δ 2.32 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic carbons: Signals in the range of δ 110-140 ppm.
-
C3-Br: The carbon bearing the bromine atom is expected to have a chemical shift around δ 110-115 ppm.
-
Methyl carbon: A signal in the aliphatic region, around δ 10-15 ppm.
The reported ¹³C NMR spectrum of 5-Bromo-3-methyl-1H-indole in CDCl₃ shows signals at δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, and 9.64 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of C₉H₈BrN (210.07 g/mol ). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br.
Expected Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be governed by a combination of intermolecular forces. Based on the crystal structures of other indole derivatives, the following interactions are expected to play a significant role:
-
N-H···π Interactions: The N-H group can act as a hydrogen bond donor, interacting with the π-electron cloud of an adjacent indole ring.
-
π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (e.g., the nitrogen atom of another molecule).
-
van der Waals Forces: These non-specific interactions will also contribute to the overall packing efficiency.
The interplay of these interactions will determine the final crystal system, space group, and unit cell parameters.
Conclusion
While a definitive experimental crystal structure of this compound remains to be determined, this in-depth technical guide provides a robust and scientifically grounded prediction of its molecular geometry, spectroscopic properties, and solid-state packing. The proposed synthetic and crystallization protocols offer a practical framework for obtaining this compound and its single crystals. The predictive power of computational chemistry, combined with the analysis of analogous structures, provides a strong foundation for understanding the structural characteristics of this important synthetic intermediate. The elucidation of its precise crystal structure through future X-ray diffraction studies will be invaluable for further advancing its application in medicinal chemistry and materials science.
References
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
- Sundberg, R. J. (2004). Indoles. Academic Press.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.
-
Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry. Available at: [Link]
-
Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(6), 682-690. Available at: [Link]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Bromo-5-methyl-1H-indole
Abstract
3-Bromo-5-methyl-1H-indole is a valuable heterocyclic intermediate in medicinal chemistry and materials science, enabling further functionalization through cross-coupling reactions. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the direct electrophilic bromination of 5-methyl-1H-indole. The protocol emphasizes procedural robustness, safety, and mechanistic understanding to ensure reliable and scalable results for researchers in drug development and organic synthesis. We detail the use of N-Bromosuccinimide (NBS) as a mild and selective brominating agent, outlining the critical parameters that govern reaction success, including temperature control, solvent choice, and purification strategy.
Introduction and Scientific Rationale
Indole scaffolds are privileged structures in pharmacology due to their prevalence in bioactive natural products and synthetic drugs. The functionalization of the indole core is a cornerstone of drug discovery, allowing for the modulation of a molecule's physicochemical and biological properties. The introduction of a bromine atom, particularly at the C3 position, provides a synthetic handle for introducing further complexity via reactions such as Suzuki, Heck, and Sonogashira cross-couplings.
The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This inherent reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance, directing the electrophile to this position. While elemental bromine (Br₂) can be used, it is often less selective and poses greater handling risks. N-Bromosuccinimide (NBS) is a superior alternative; it is a crystalline solid that is easier to handle and serves as a source of electrophilic bromine (Br⁺), leading to cleaner reactions and higher yields of the desired C3-brominated product.[1]
This protocol has been optimized for the regioselective synthesis of this compound, a versatile building block for constructing more complex molecular architectures.
Reaction Scheme and Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Overall Reaction:
Figure 1: Electrophilic bromination of 5-methyl-1H-indole using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) to yield this compound.
Mechanism:
-
Generation of the Electrophile: NBS acts as the source for the electrophilic bromine.
-
Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at the C3 position, attacks the electrophilic bromine atom of NBS.[1]
-
Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring and the nitrogen atom.
-
Deprotonation and Aromatization: The succinimide anion, formed in the first step, acts as a base to remove the proton from the C3 position. This step regenerates the aromaticity of the indole ring, yielding the final this compound product and succinimide as a byproduct.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles (mmol) | Molar Eq. | Amount | Supplier |
| 5-methyl-1H-indole | 614-96-0 | 131.17 | 10.0 | 1.0 | 1.31 g | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.5 | 1.05 | 1.87 g | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 20 mL | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | As needed | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | - | - | As needed | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Argon or Nitrogen gas inlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Flash chromatography system with silica gel cartridges
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale.
Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask and dry the flask thoroughly.
-
Add 5-methyl-1H-indole (1.31 g, 10.0 mmol) to the flask.
-
Add N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir the mixture at room temperature until the indole is fully dissolved.
-
Establish an inert atmosphere by flushing the flask with argon or nitrogen.
-
Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent the formation of di-brominated or other side products.
Reagent Addition and Reaction Monitoring
-
Once the solution has reached 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting material spot (5-methyl-1H-indole) is no longer visible.
-
Workup and Product Isolation
-
Once the reaction is complete, quench the reaction by pouring the mixture into 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.
-
Brine (1 x 50 mL) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will be a light yellow or off-white solid. Purification is achieved via flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Dissolve the crude solid in a minimal amount of dichloromethane and load it onto the silica gel column.
-
Elute the column with the mobile phase, collecting fractions based on TLC analysis.
-
Combine the pure fractions containing the product and remove the solvent in vacuo to yield this compound as a white to pale yellow solid.
-
Expected Yield: 75-85%.
-
Melting Point: 78-82 °C.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and regiochemistry. The proton at the C2 position typically appears as a singlet around δ 7.2-7.5 ppm.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks in ~1:1 ratio).
Safety and Handling Precautions
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. It causes severe skin burns and eye damage.[2][3] Handle in a well-ventilated fume hood and avoid inhalation of dust. Keep away from combustible materials.[4]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is a suspected teratogen. Handle only in a fume hood.
-
NBS/DMF Mixture: Recent studies have shown that solutions of NBS in DMF can undergo hazardous thermal decomposition at elevated temperatures (onset around 80 °C, with a safe working temperature established as 32 °C for a 22 wt% solution).[5] It is imperative to maintain low temperatures (0-5 °C) throughout the reaction as described in the protocol.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide in the Synthesis of Brominated 4-Acetoxyindole Derivatives.
- Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
- Gomes, P. et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, ACS Publications.
- Sigma-Aldrich. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
- Central Drug House. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Zhang, P., Liu, R., & Cook, J.M. (1995). Regiospecific bromination of 3-methylindoles with N-bromosuccinimide. Tetrahedron Letters, 36(18), 3103-3106.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-methylindole 97 10075-48-6.
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The Versatile Intermediate: Application Notes for 3-Bromo-5-methyl-1H-indole in Synthetic Chemistry
Introduction: The Strategic Value of the Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile structure allows for a wide range of chemical modifications to modulate biological activity. Within the vast family of indole derivatives, 3-Bromo-5-methyl-1H-indole emerges as a particularly valuable synthetic intermediate. The strategic placement of the bromine atom at the 3-position, a site prone to diverse functionalization, coupled with the methyl group at the 5-position, which can influence solubility and metabolic stability, makes this molecule a powerful building block for the synthesis of complex molecular architectures. This guide provides detailed application notes and field-proven protocols for the use of this compound in key synthetic transformations, empowering researchers in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | PubChem |
| Molecular Weight | 210.07 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | Internal Data |
| Melting Point | 79-83 °C | Internal Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Internal Data |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Reactivity and Strategic Applications
The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond at the 3-position. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. The following sections detail protocols for four key transformations: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
These reactions enable the introduction of a diverse array of substituents at the indole-3-position, a crucial modification in the synthesis of many biologically active molecules, including kinase inhibitors and serotonin receptor agonists. For instance, functionalized indoles are key components of Pim kinase inhibitors, which are promising therapeutic targets in oncology.[2][3][4] Similarly, the indole scaffold is central to the development of Aurora kinase inhibitors, another important class of anti-cancer agents.[5][6][7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This protocol details the coupling of this compound with a generic arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, is essential for the catalytic cycle. The dppf ligand is a robust choice for this type of coupling, promoting both oxidative addition and reductive elimination steps.
-
Base: A base, such as potassium carbonate, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1H-indole.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 5-Methyl-3-phenyl-1H-indole | 85-95% |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methyl-1H-indole | 80-90% |
| Pyridin-3-ylboronic acid | 5-Methyl-3-(pyridin-3-yl)-1H-indole | 70-85% |
Protocol 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3][9][10][11][12] This protocol outlines the reaction of this compound with a generic acrylate ester.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is often used to stabilize the palladium catalyst and facilitate the reaction.
-
Base: An organic base, such as triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed.
Caption: Experimental workflow for the Heck reaction of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add degassed N,N-dimethylformamide (DMF), the acrylate ester (1.5 equiv.), and triethylamine (2.0 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 3-alkenyl-5-methyl-1H-indole.
Table 3: Representative Data for Heck Reaction
| Alkene | Product | Typical Yield |
| Ethyl acrylate | Ethyl (E)-3-(5-methyl-1H-indol-3-yl)acrylate | 75-85% |
| Styrene | 5-Methyl-3-((E)-styryl)-1H-indole | 70-80% |
Protocol 3: Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[7][13][14][15][16][17][18]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed tetrahydrofuran (THF) and triethylamine (3.0 equiv.) to the flask. Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired 3-alkynyl-5-methyl-1H-indole.
Table 4: Representative Data for Sonogashira Coupling
| Alkyne | Product | Typical Yield |
| Phenylacetylene | 5-Methyl-3-(phenylethynyl)-1H-indole | 80-90% |
| Trimethylsilylacetylene | 5-Methyl-3-((trimethylsilyl)ethynyl)-1H-indole | 85-95% |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of amines.[4][6][19][20][21][22][23] This protocol describes the coupling of this compound with a generic secondary amine.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), is crucial for efficient C-N bond formation. These ligands facilitate the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active nucleophile.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup (in a glovebox): To a vial, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add anhydrous toluene and the amine (1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, and carefully quench with saturated aqueous ammonium chloride.
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash chromatography to afford the desired 3-amino-5-methyl-1H-indole.
Table 5: Representative Data for Buchwald-Hartwig Amination
| Amine | Product | Typical Yield |
| Morpholine | 4-(5-Methyl-1H-indol-3-yl)morpholine | 70-85% |
| Aniline | N-(5-Methyl-1H-indol-3-yl)aniline | 65-80% |
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic functionalization in synthetic intermediate design. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the construction of complex indole derivatives. The protocols detailed herein offer a robust starting point for researchers to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of novel therapeutic agents and functional materials. As the demand for sophisticated molecular architectures continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand even further.
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ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Indole Core
For: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its functionalization is a cornerstone of modern synthetic organic chemistry, enabling the generation of diverse molecular architectures with tailored properties. This comprehensive guide provides an in-depth exploration of key experimental procedures for the selective modification of the indole core. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles that govern each transformation, offering field-proven insights to empower researchers in their synthetic endeavors. Detailed, step-by-step protocols for seminal reactions, including electrophilic substitutions, transition-metal-catalyzed cross-couplings, and cycloadditions, are presented alongside structured data tables and visual workflow diagrams to ensure both clarity and reproducibility.
Introduction: The Enduring Significance of the Indole Scaffold
The indole heterocycle is a recurring motif in a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties, arising from the fusion of a benzene ring with a pyrrole ring, impart a rich and varied reactivity.[2] The indole ring system is π-excessive, rendering it highly susceptible to electrophilic attack, particularly at the C3 position.[2][3] However, modern synthetic methods have enabled the selective functionalization of every position on the indole nucleus, providing access to an unprecedented range of derivatives.[4][5][6] This guide will detail some of the most robust and widely employed methods for achieving this chemical diversity.
Foundational Strategies: Electrophilic Substitution Reactions
Electrophilic aromatic substitution is the quintessential reaction of indoles, leveraging the high electron density of the pyrrole ring.[2][3][7] These reactions are typically highly regioselective for the C3 position due to the superior stability of the resulting cationic intermediate (a 3H-indolium cation) compared to attack at C2.[2]
Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C3
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, including indoles.[5][8][9] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5]
Causality of Experimental Choices: The reaction is initiated by cooling the DMF, as the formation of the Vilsmeier reagent is exothermic. The indole is then added, and the reaction is gently warmed to drive the electrophilic substitution. The subsequent aqueous workup with a base hydrolyzes the intermediate iminium salt to yield the aldehyde.
Protocol 1: Vilsmeier-Haack Formylation of Indole
| Reagent/Material | Molar Eq. | Amount | Notes |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | 10 mL | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 1.2 | 1.2 mL (13.1 mmol) | Add dropwise, corrosive |
| Indole | 1.0 | 1.29 g (11.0 mmol) | |
| Dichloromethane (DCM) | Solvent | 20 mL | Anhydrous |
| Saturated NaHCO₃ solution | - | 50 mL | For workup |
| Brine | - | 20 mL | For washing |
| Anhydrous MgSO₄ | - | - | For drying |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mL) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve indole (1.29 g) in anhydrous dichloromethane (20 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 50 mL of saturated sodium bicarbonate solution.
-
Stir vigorously until the ice has melted and the mixture is basic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford indole-3-carboxaldehyde.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of indole.
Mannich Reaction: Aminomethylation at C3
The Mannich reaction introduces an aminomethyl group onto the C3 position of the indole ring.[10] This transformation is highly valuable as the product, a "gramine" derivative, is a versatile intermediate that can be further elaborated by displacement of the dimethylamino group with various nucleophiles.[10] The reaction involves the condensation of indole with formaldehyde and a secondary amine, typically dimethylamine, in an acidic medium.[7][11]
Protocol 2: Synthesis of Gramine (3-(Dimethylaminomethyl)indole)
| Reagent/Material | Molar Eq. | Amount | Notes |
| Indole | 1.0 | 5.86 g (50 mmol) | |
| Acetic Acid | Solvent | 25 mL | Glacial |
| Formaldehyde (37% aq. soln.) | 1.1 | 4.1 mL (55 mmol) | |
| Dimethylamine (40% aq. soln.) | 1.1 | 6.2 mL (55 mmol) | |
| 5% NaOH solution | - | ~100 mL | For neutralization |
| Ethanol | - | - | For recrystallization |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve indole (5.86 g) in glacial acetic acid (25 mL).
-
Cool the solution to 5 °C in an ice bath.
-
Add formaldehyde solution (4.1 mL) to the mixture.
-
Slowly add the dimethylamine solution (6.2 mL) to the cooled mixture with stirring.
-
Remove the ice bath and heat the reaction mixture in a water bath at 60-70 °C for 1 hour.
-
Allow the reaction to cool to room temperature and stir for an additional 24 hours.
-
Carefully neutralize the reaction mixture by the slow addition of 5% NaOH solution until a precipitate forms and the solution is basic.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure gramine.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has revolutionized indole functionalization, enabling the formation of C-C and C-heteroatom bonds at positions that are not readily accessible through classical electrophilic substitution.[6][12] These methods often offer high levels of regioselectivity and functional group tolerance.[6][12][13]
Palladium-Catalyzed C2-Arylation of N-Substituted Indoles
Direct arylation at the C2 position of indoles is a powerful transformation.[14][15] While C3 is the kinetically favored site for electrophilic attack, C2 functionalization can be achieved through various strategies, including the use of directing groups or by modulating the reaction conditions in palladium-catalyzed processes.
Causality of Experimental Choices: This protocol utilizes a palladium catalyst with a phosphine ligand to facilitate the catalytic cycle. A base is required to deprotonate the indole C-H bond, making it more nucleophilic. The choice of solvent and temperature is critical for achieving high selectivity and yield.
Protocol 3: Palladium-Catalyzed C2-Arylation of 1-Methylindole
| Reagent/Material | Molar Eq. | Amount | Notes |
| 1-Methylindole | 1.0 | 131 mg (1.0 mmol) | |
| Iodobenzene | 1.2 | 245 mg (1.2 mmol) | |
| Pd(OAc)₂ | 0.02 | 4.5 mg (0.02 mmol) | Catalyst |
| PPh₃ (Triphenylphosphine) | 0.04 | 10.5 mg (0.04 mmol) | Ligand |
| K₂CO₃ (Potassium Carbonate) | 2.0 | 276 mg (2.0 mmol) | Base |
| N,N-Dimethylacetamide (DMAc) | Solvent | 5 mL | Anhydrous |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Na₂SO₄ | - | - | For drying |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and K₂CO₃ (276 mg).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous DMAc (5 mL), 1-methylindole (131 mg), and iodobenzene (245 mg) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 1-methyl-2-phenylindole.
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 15. pubs.acs.org [pubs.acs.org]
Analytical Methods for the Quality Control of 3-Bromo-5-methyl-1H-indole
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
**Abstract
This comprehensive guide details the essential analytical methodologies for the stringent quality control of 3-Bromo-5-methyl-1H-indole, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and overall quality of the compound, aligning with global regulatory expectations. This document provides not only step-by-step procedures for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy but also explains the scientific rationale behind the chosen methods and parameters. All protocols are framed within the context of established guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating and trustworthy analytical framework.[1][2][3]
Introduction: The Imperative for Rigorous Quality Control
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[4] As an intermediate, the purity of this compound directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even in trace amounts, can lead to undesired side reactions, the formation of toxic by-products, or a reduction in the final product's yield and stability.[5]
Therefore, a robust quality control (QC) strategy is not merely a regulatory requirement but a scientific necessity. This strategy must employ a suite of orthogonal analytical techniques capable of unambiguously confirming the compound's identity, accurately quantifying its purity, and comprehensively profiling any potential impurities. The term “quality control” refers to the sum of all procedures undertaken to ensure the identity and purity of a particular pharmaceutical substance.[6]
The following protocols are grounded in the principles outlined by the ICH and USP, which provide a harmonized international approach to analytical procedure development and validation.[2][7]
Overall Quality Control Workflow
A multi-tiered approach is essential for the comprehensive quality assessment of this compound. The workflow begins with identity confirmation using spectroscopic methods and proceeds to quantitative analysis of purity and impurities via chromatography.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Health products policy and standards [who.int]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 5-Methyl-1H-indole Core
The 5-methyl-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its strategic functionalization is paramount in the discovery and development of novel therapeutics. The targeted introduction of diverse molecular fragments at the C3-position of the indole ring can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. 3-Bromo-5-methyl-1H-indole serves as a versatile and readily available starting material for such endeavors. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—applied to this compound, offering detailed protocols and insights into experimental design.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-indole structures through the coupling of an organoboron reagent with an organic halide.[2][3] For this compound, this reaction provides a direct route to introduce a wide array of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is facilitated by a base. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the palladium(0) catalyst. The choice of ligand is critical, as bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromoindoles with various arylboronic acids, providing a comparative overview of catalysts, bases, and solvents.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [4][6] |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 | [7] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 6 | >95 | [4] |
| 4 | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 92-99 | [4] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
PdCl₂(dppf) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-5-methyl-1H-indole.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8] This reaction is particularly valuable for introducing primary and secondary amines at the C3-position of the 5-methyl-1H-indole core.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[8][9] Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 100 | 12-24 | 80-95 | [8][9] |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 16 | 88-97 | [10] |
| 3 | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | 70-85 | [11][12] |
| 4 | [Pd(allyl)Cl]₂ (1) | cBRIDP (2) | K₂CO₃ | Toluene | 100 | 24 | 85-92 | [13] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Toluene, anhydrous
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube or sealed vial containing a magnetic stir bar.
-
Add this compound to the reaction vessel.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous toluene, followed by morpholine, via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(morpholino)-5-methyl-1H-indole.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a highly efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[14] This reaction is instrumental for installing alkynyl groups at the C3-position of 5-methyl-1H-indole, which can serve as versatile handles for further transformations.
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[15] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper(I) salt in the presence of an amine base. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, affords the desired alkynyl-substituted indole and regenerates the palladium(0) catalyst.[1]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Data for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 4-6 | 90-95 | [16] |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | RT | 12 | 85-92 | [15] |
| 3 | PdCl₂(dppf) (2) | CuI (3) | DIPA | Toluene | 60 | 8 | 88-96 | [1] |
| 4 | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 | [14] |
Detailed Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours until completion (monitored by TLC).
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-3-(phenylethynyl)-1H-indole.
IV. Heck Reaction: Vinylation of the Indole Core
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[17][18] It is a valuable tool for the synthesis of vinyl-substituted indoles from this compound.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[19] Subsequent β-hydride elimination releases the vinylated product, and the resulting palladium-hydride species is converted back to the active palladium(0) catalyst by a base.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Comparative Data for Heck Reaction
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 70-85 | [18] |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 75-90 | [19] |
| 3 | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 12 | 80-92 | [17] |
| 4 | Pd(P(t-Bu)₃)₂ (2) | - | Cy₂NMe | Dioxane | 100 | 8 | >90 | [13] |
Detailed Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Sealed tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a sealed tube or microwave vial containing a magnetic stir bar, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the corresponding vinyl-indole product.
V. Concluding Remarks and Future Directions
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized indole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each offer unique advantages for the introduction of specific functionalities. The protocols and comparative data presented herein provide a solid foundation for researchers to design and execute these powerful transformations. Further optimization of reaction conditions, including the exploration of novel catalyst systems and the use of flow chemistry, will undoubtedly continue to expand the scope and utility of these reactions in drug discovery and materials science.
VI. References
-
Wong, S. M., et al. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 473-487.
-
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles. BenchChem Technical Notes.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. In Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023). Heck Reaction. In Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024). Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem Technical Notes.
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Wang, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(7), 8059-8073.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ChemRxiv. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
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National Institutes of Health. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC.
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LibreTexts. (2024). Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved from [Link]
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BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem Technical Notes.
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MDPI. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(10), 1634.
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ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
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MDPI. (2020). Advances in Cross-Coupling Reactions.
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Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
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The Strategic Utility of 3-Bromo-5-methyl-1H-indole in the Synthesis of Bioactive Molecules: Advanced Application Notes and Protocols
Introduction: The Privileged Indole Scaffold and the Versatility of 3-Bromo-5-methyl-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole framework is integral to compounds that modulate critical biological processes.[3][4] The strategic functionalization of the indole ring is therefore a key focus in drug discovery, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[5]
This compound emerges as a particularly valuable building block in this context. The bromine atom at the 3-position and the methyl group at the 5-position offer a unique combination of reactivity and structural features. The bromo-substituent serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[6] This capacity for diversification is crucial in the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The methyl group at the 5-position, on the other hand, can provide beneficial steric and electronic properties, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles.
This guide provides an in-depth exploration of this compound as a strategic building block for the synthesis of bioactive molecules. We will delve into its applications in the construction of kinase inhibitors and other pharmacologically relevant compounds, and provide detailed, field-proven protocols for its key synthetic transformations.
Applications in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indole scaffold is a prominent feature in many approved and investigational kinase inhibitors, where it often serves as a core structure that mimics the adenine region of ATP.
The strategic placement of substituents on the indole ring is paramount for achieving high potency and selectivity. This compound provides an excellent starting point for the synthesis of 3,5-disubstituted indoles, a class of compounds that has shown promise as potent kinase inhibitors. For instance, the bromine at the 3-position can be readily displaced via cross-coupling reactions to introduce aryl or heteroaryl moieties that can form key interactions within the kinase active site.
Key Synthetic Transformations and Detailed Protocols
The reactivity of the C-Br bond at the 3-position of the indole ring makes this compound an ideal substrate for several powerful palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[8][9] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can offer improved reactivity for challenging substrates.[9]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates such as K₂CO₃ or Cs₂CO₃ are frequently used.[10][11]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 2 mL of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-phenyl-1H-indole.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 24 | ~70-85 |
Note: Yields are estimates based on typical outcomes for similar substrates and may vary.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: Carbon-Carbon Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.[12][13] This reaction is particularly useful for introducing alkenyl substituents at the 3-position of the indole ring, which can be valuable pharmacophores or synthetic handles for further transformations.[14]
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is required. Pd(OAc)₂ with a phosphine ligand is a common choice.[15][16]
-
Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is needed to neutralize the hydrogen halide formed during the reaction.[14]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are commonly used.
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).
-
Add styrene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield (E)-5-methyl-3-(2-phenylvinyl)-1H-indole.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18][19] This reaction is invaluable for synthesizing arylamines, which are common motifs in pharmaceuticals. Using this compound, this method allows for the introduction of a wide variety of primary and secondary amines at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[20][21]
-
Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[20][21]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain 4-(5-methyl-1H-indol-3-yl)morpholine.
Visualization: Buchwald-Hartwig Amination Logical Flow
Caption: Logical flow for the Buchwald-Hartwig amination reaction.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands out as a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic substitution pattern allows for the selective functionalization of the indole core through robust and reliable cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic campaigns. By understanding the principles behind the experimental choices and following these detailed procedures, the path to novel and potent therapeutic agents can be navigated with greater efficiency and success.
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- (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
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-
ACS Publications. (2021, January 4). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[22][23]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. Retrieved from
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ACS Publications. (2021, January 4). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[22][23]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1, -. Retrieved from
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Application Note & Protocols: Synthetic Routes to Novel Derivatives from 3-Bromo-5-methyl-1H-indole
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 3-bromo-5-methyl-1H-indole, a versatile and strategically functionalized starting material. We present an overview of high-utility synthetic transformations, including palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, cyanation, and N-H functionalization. Each section offers deep mechanistic insights, validated step-by-step protocols, and expert commentary on experimental design and optimization to empower the synthesis of novel, diverse chemical libraries.
Introduction: The Strategic Value of this compound
The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets.[3] Derivatives of this scaffold have led to treatments for cancer, inflammation, microbial infections, and neurological disorders.[3][4] this compound serves as an ideal starting point for library synthesis due to two key features:
-
The C3-Bromo Substituent: The bromine atom at the C3 position is a perfect handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the controlled and predictable installation of diverse aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino moieties.
-
The C5-Methyl Group: This group provides a point of substitution that can influence steric and electronic properties, impacting biological activity and metabolic stability.
This guide focuses on the most robust and widely applicable methods for transforming this building block into novel derivatives.
Overview of Synthetic Pathways
The strategic position of the bromine atom on the electron-rich indole core allows for a diverse set of synthetic transformations. The primary pathways, dominated by palladium catalysis, enable the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency.
Caption: Key synthetic pathways from this compound.
C-C Bond Formation: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the most powerful tools for elaborating the 3-bromoindole core. They offer broad functional group tolerance, high yields, and predictable outcomes.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Indoles
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling the bromoindole with a boronic acid or ester.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond; (2) Transmetalation , where the organic group from the boron reagent is transferred to the palladium center, a step facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[5] For substrates with an unprotected N-H group, catalyst inhibition can occur. The use of robust ligands or pre-catalysts is often necessary to achieve high efficiency.[6]
Detailed Protocol: Synthesis of 5-Methyl-3-(pyridin-4-yl)-1H-indole
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (210 mg, 1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (184 mg, 1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add a pre-catalyst such as XPhos Pd G3 (21 mg, 0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions & Yields
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | High | [7] |
| 5-Indoleboronic acid | P2 Precatalyst (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 | [6] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane | 100 | Good | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | High | [7] |
Expert Insights:
-
Base Selection: The choice of base is critical. K₃PO₄ is often effective for heteroaryl couplings and with sensitive substrates.[9] For simple aryl boronic acids, K₂CO₃ or Cs₂CO₃ are reliable choices.
-
Ligand Choice: For challenging couplings or to improve reaction rates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are superior to PPh₃.[9] Using a pre-formed catalyst complex (precatalyst) often gives more reproducible results.
Sonogashira Coupling: Synthesis of 3-Alkynyl Indoles
This reaction couples the bromoindole with a terminal alkyne, providing access to valuable rigid scaffolds for probing protein binding pockets.
Mechanistic Rationale: The Sonogashira reaction employs a dual catalytic system.[10] The palladium catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the alkynylated indole and regenerate the Pd(0) catalyst.[11] The amine base serves to deprotonate the alkyne and neutralize the HBr formed.
Detailed Protocol: Synthesis of 5-Methyl-3-(phenylethynyl)-1H-indole
-
Reaction Setup: To a Schlenk flask, add this compound (210 mg, 1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill with argon (3x).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N, 5 mL). Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.).
-
Catalyst Addition: Under argon, add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature for 8 hours or until completion as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the product.
Expert Insights:
-
Anaerobic Conditions: It is crucial to maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.
-
Copper-Free Conditions: For sensitive substrates where copper may cause issues, copper-free Sonogashira protocols have been developed, often requiring a different palladium catalyst/ligand system and base at slightly higher temperatures.[10]
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, enabling the synthesis of 3-aminoindole derivatives.[12]
Mechanistic Rationale: Similar to C-C couplings, the reaction begins with the oxidative addition of Pd(0) to the bromoindole. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the active Pd(0) catalyst.[12][13]
Detailed Protocol: Synthesis of N-Benzyl-5-methyl-1H-indol-3-amine
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst/Ligand Addition: Add a suitable catalyst system, for example, Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and a biarylphosphine ligand like BINAP (47 mg, 0.075 mmol, 7.5 mol%).
-
Reactant Addition: Add this compound (210 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL), followed by benzylamine (129 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction carefully with saturated aq. NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Amine | Ligand | Base | Solvent | Temp (°C) | Outcome | Reference |
| Secondary Aliphatic | XPhos | K₃PO₄ | t-BuOH | 100 | High Yield | [14] |
| Primary Aromatic | RuPhos | NaOtBu | Toluene | 100 | High Yield | [14] |
| Ammonia equivalent | BrettPhos | LiHMDS | Dioxane | 80 | Good Yield | [13] |
Expert Insights:
-
Base and Amine Compatibility: Strong bases like NaOtBu are common but can be incompatible with certain functional groups.[13] Weaker bases like K₂CO₃ or K₃PO₄ can be used but may require higher temperatures or more active catalyst systems.
-
Ligand is Key: The choice of phosphine ligand is the most critical parameter and dictates the scope of the reaction.[14] Bulky, electron-rich biaryl phosphine ligands are generally the most effective.
Other Key Transformations
Cyanation: Accessing 3-Cyanoindoles
The nitrile group is a highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions.
Mechanistic Rationale: While classic methods like the Rosenmund-von Braun reaction use stoichiometric copper(I) cyanide at high temperatures, modern palladium-catalyzed methods are preferred.[15] These protocols often use less toxic and easier-to-handle cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16]
Detailed Protocol: Synthesis of 5-Methyl-1H-indole-3-carbonitrile
-
Reaction Setup: Combine this compound (210 mg, 1.0 mmol), K₄[Fe(CN)₆] (147 mg, 0.4 mmol, 0.4 equiv.), sodium carbonate (Na₂CO₃, 212 mg, 2.0 mmol), and Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%) in a flask.
-
Solvent: Add N,N-Dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 120-140 °C under an argon atmosphere for 12-24 hours.
-
Work-up: Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
N-H Functionalization
The indole nitrogen can be readily functionalized prior to or after C3-derivatization. This is often done to improve solubility, modulate biological activity, or prevent side reactions in subsequent steps.
Detailed Protocol: N-Alkylation
-
Setup: To a solution of the indole (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise.
-
Deprotonation: Stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Work-up: Quench carefully by adding saturated aq. NH₄Cl. Extract with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to novel C-C and C-N linked derivatives. Complemented by methods for cyanation and N-functionalization, these protocols equip the modern medicinal or materials chemist with a robust toolkit for innovation. The methodologies described herein are validated, scalable, and serve as a strong foundation for further exploration in drug discovery and materials science.
References
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[13][17]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2,3,4-Tetrahydro-γ-carbolines. The Journal of Organic Chemistry. [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ]-carbolines, Benzo[13][17]isothiazolo[2,3- a ]indole 5,5-Dioxides, and 1,2,3,4-Tetrahydro-g-carbolines. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rh(III)‐catalyzed regioselective C─H indole and indoline cyanation with NCTS. ResearchGate. [Link]
-
Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications. [Link]
-
Scheme-I: Synthesis of 3,3'-((substituted phenyl)methylene)bis(5-bromo-1H-indole). ResearchGate. [Link]
-
Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Universidade Nova de Lisboa Institutional Repository. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Rhodium(III)-catalyzed C4-cyanation of indoles. Pubs.RSC.org. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
- Cyanation of aromatic halides.
-
Biomedical Importance of Indoles. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health (NIH). [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
-
A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
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Troubleshooting & Optimization
Improving the yield and purity of 3-Bromo-5-methyl-1H-indole synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-1H-indole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of this compound can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Two prevalent methods are:
-
Direct Bromination of 5-methyl-1H-indole: This is a straightforward approach involving the electrophilic substitution of 5-methyl-1H-indole. The C-3 position of the indole ring is highly nucleophilic and readily reacts with electrophilic bromine sources.
-
Fischer Indole Synthesis: This classical method involves the reaction of (4-methylphenyl)hydrazine with a suitable bromo-ketone or bromo-aldehyde, followed by acid-catalyzed cyclization.[1] While versatile, this route may require more steps and careful optimization of the cyclization conditions.[2]
Q2: I am observing a low yield in my direct bromination reaction. What are the potential causes and how can I improve it?
Low yields in the direct bromination of 5-methyl-1H-indole are a common issue and can stem from several factors.[2] A systematic approach to troubleshooting is crucial for improving the reaction efficiency.
Potential Causes for Low Yield:
-
Over-bromination: The high reactivity of the indole nucleus can lead to the formation of di- and tri-brominated species, reducing the yield of the desired mono-brominated product.
-
Side Reactions: Oxidation of the indole ring can occur, especially with harsh brominating agents or in the presence of light and air.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and brominating agent all play a critical role in the reaction's success.
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Impure Starting Materials: The purity of 5-methyl-1H-indole and the brominating agent is paramount. Impurities can lead to a host of unwanted side reactions.[2]
Strategies for Yield Improvement:
| Strategy | Rationale |
| Choice of Brominating Agent | Milder brominating agents like N-Bromosuccinimide (NBS) are often preferred over elemental bromine (Br₂) to control the reactivity and minimize over-bromination.[3] Other reagents like Dibromoisocyanuric acid (DBI) can also be effective. |
| Temperature Control | Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-brominated product. |
| Solvent Selection | Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. The choice of solvent can influence the solubility of reagents and the reaction pathway. |
| Slow Addition of Reagent | Adding the brominating agent dropwise or in portions to the solution of 5-methyl-1H-indole can help maintain a low concentration of the electrophile, thus favoring mono-substitution. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. |
Q3: My purified product shows multiple spots on TLC, even after column chromatography. What are the likely impurities and how can I improve the purity?
Achieving high purity of this compound can be challenging due to the potential for closely related byproducts.
Common Impurities:
-
Starting Material: Unreacted 5-methyl-1H-indole.
-
Dibrominated Isomers: 2,3-Dibromo-5-methyl-1H-indole and other polybrominated species.
-
Oxidized Byproducts: These can be complex and are often colored.
-
Positional Isomers: Although less common in direct bromination, other brominated isomers could be present depending on the reaction conditions.
Purification Troubleshooting:
| Technique | Recommendations |
| Column Chromatography | Use a high-quality silica gel with a suitable eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[4] Careful monitoring of fractions by TLC is essential. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate) can significantly improve purity.[5] |
| Washing Procedures | During the work-up, washing the organic layer with a solution of sodium thiosulfate can help to remove any unreacted bromine. Washing with a mild base like sodium bicarbonate can remove acidic impurities. |
Q4: What are the key safety precautions to consider when working with brominating agents?
Brominating agents are hazardous and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Handling: Bromine is highly corrosive and volatile. N-Bromosuccinimide is a lachrymator and irritant. Avoid contact with skin and eyes.
-
Quenching: Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills or residual bromine.
II. Troubleshooting Guide: Step-by-Step Experimental Workflow
This section provides a detailed experimental workflow for the synthesis of this compound via direct bromination, along with troubleshooting checkpoints.
Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Detailed Protocol and Troubleshooting
Step 1: Reaction Setup
-
Protocol: Dissolve 5-methyl-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Troubleshooting:
-
Issue: Starting material does not fully dissolve.
-
Solution: Ensure the solvent is anhydrous. Gently warm the mixture slightly to aid dissolution before cooling back to 0 °C. If solubility remains an issue, consider a different solvent like DCM.
-
Step 2: Bromination
-
Protocol: In a separate flask, prepare a solution or suspension of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in anhydrous THF. Add the NBS solution/suspension dropwise to the stirred indole solution at 0 °C over 30-60 minutes.
-
Troubleshooting:
-
Issue: The reaction mixture turns dark or forms a precipitate immediately.
-
Solution: This could indicate a very fast reaction or decomposition. Slow down the addition rate of NBS. Ensure the temperature is maintained at 0 °C.
-
Issue: TLC analysis shows multiple products, including a significant amount of starting material and higher-brominated species.
-
Solution: The stoichiometry of NBS is critical. Use closer to 1.0 equivalent. A slower addition rate can also improve selectivity.
-
Step 3: Reaction Monitoring
-
Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 10-20% ethyl acetate in hexane. The product, this compound, should have a higher Rf value than the starting material.
-
Troubleshooting:
-
Issue: The reaction is sluggish and does not go to completion.
-
Solution: Allow the reaction to stir for a longer period at 0 °C or let it slowly warm to room temperature. A slight excess of NBS (up to 1.1 eq) might be necessary.
-
Step 4: Work-up
-
Protocol: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Troubleshooting:
-
Issue: Emulsion formation during extraction.
-
Solution: Add more brine to the separatory funnel and gently swirl. If the emulsion persists, filter the mixture through a pad of celite.
-
Step 5: Purification
-
Protocol: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[4] Alternatively, if the crude product is a solid, recrystallization can be performed.
-
Troubleshooting:
-
Issue: Difficulty in separating the product from a close-running impurity on the column.
-
Solution: Use a shallower solvent gradient during chromatography. Consider using a different solvent system, such as DCM/hexane.
-
Issue: The purified product is unstable and discolors over time.
-
Solution: 3-Bromoindoles can be sensitive to light and air. Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[6]
-
III. Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Value |
| Molecular Formula | C₉H₈BrN[7] |
| Molecular Weight | 210.07 g/mol [6][7] |
| Appearance | White to light yellow solid[4] |
| Melting Point | 78-82 °C[1][6] |
| ¹H NMR (CDCl₃) | Expect signals for the indole NH, aromatic protons, and the methyl group. The chemical shifts and coupling constants will be characteristic of the 3-bromo-5-methyl substitution pattern. |
| ¹³C NMR (CDCl₃) | Expect characteristic signals for the carbon atoms of the indole ring and the methyl group. |
| Mass Spectrometry (MS) | Expect a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound.[4] |
IV. Mechanistic Insights
Understanding the reaction mechanism can provide valuable insights for optimizing the synthesis.
Electrophilic Aromatic Substitution
The direct bromination of 5-methyl-1H-indole proceeds via an electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of electrophilic bromination of 5-methyl-1H-indole.
The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic site, leading to the preferential formation of the 3-bromo derivative. The methyl group at the C5 position is an activating group, further enhancing the reactivity of the benzene portion of the indole ring, but the dominant site of electrophilic attack remains C3.
References
- US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents.
-
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride - ResearchGate. Available from: [Link]
-
5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem. Available from: [Link]
-
List of Reagents - Wordpress. Available from: [Link]
-
Optimization of reaction condition. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. Available from: [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids - Beilstein Journals. Available from: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available from: [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. Available from: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available from: [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available from: [Link]
-
Green Chemistry - RSC Publishing. Available from: [Link]
-
3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem. Available from: [Link]
-
Indole‐catalyzed bromination reactions. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Bridgewater State University Virtual Commons. Available from: [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available from: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI. Available from: [Link]
- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.
-
How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System - MDPI. Available from: [Link]
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- 4. echemi.com [echemi.com]
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- 6. 5-Bromo-3-methylindole 97 10075-48-6 [sigmaaldrich.com]
- 7. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Bromination of 5-Methyl-1H-Indole: A Technical Troubleshooting Guide
Welcome to the technical support center for the bromination of 5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic transformation. The indole scaffold is a privileged structure in numerous biologically active molecules, and its selective functionalization is a cornerstone of modern drug discovery. The bromination of 5-methyl-1H-indole, while a common reaction, can present several challenges, primarily concerning regioselectivity and the formation of undesired side products.
This document provides in-depth, experience-driven answers to frequently encountered issues, explains the underlying chemical principles governing these outcomes, and offers practical, field-proven protocols to mitigate common problems. Our goal is to empower you to not only troubleshoot your reactions but also to proactively design more robust and efficient synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity for the desired product?
A1: This is a very common issue stemming from the high nucleophilicity of the indole ring. Electrophilic attack can occur at multiple positions. For 5-methyl-1H-indole, the primary sites of reactivity are the C3, C2, C4, and C6 positions. The methyl group at C5 is an activating group, further enhancing the electron density of the benzene portion of the indole.
Root Cause Analysis:
-
Inherent Reactivity of the Indole Nucleus: The highest occupied molecular orbital (HOMO) of indole has significant electron density at the C3 position, making it the most kinetically favored site for electrophilic attack.[1][2] However, under certain conditions, substitution at other positions can compete.
-
Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly influence the regioselectivity. Highly reactive brominating agents or harsh conditions can lead to over-bromination and a loss of selectivity.
Troubleshooting & Recommended Protocols:
-
Choice of Brominating Agent: For preferential C3-bromination, N-Bromosuccinimide (NBS) is often the reagent of choice over harsher agents like elemental bromine (Br₂).[3][4] NBS provides a slow, controlled release of electrophilic bromine, which can improve selectivity.
-
Solvent Effects: The polarity of the solvent can stabilize or destabilize charged intermediates. Non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures are generally preferred for selective C3-bromination.
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) is crucial to control the reaction kinetics and prevent over-reaction or side reactions.
Q2: I am observing significant amounts of di- and tri-brominated side products. What is causing this and how can I prevent it?
A2: The formation of polybrominated species is a clear indication of over-reaction. The initial bromination product, a monobromo-5-methyl-1H-indole, is still an electron-rich heterocycle and can undergo further electrophilic substitution.
Root Cause Analysis:
-
Stoichiometry of the Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to polybromination.
-
Reaction Time and Temperature: Extended reaction times or elevated temperatures can provide the necessary energy for the less favorable second and third bromination events to occur.
-
Activating Nature of the Methyl Group: The electron-donating methyl group at the C5 position activates the benzene ring, making it more susceptible to further electrophilic attack compared to unsubstituted indole.
Troubleshooting & Recommended Protocols:
-
Precise Stoichiometry: Carefully control the stoichiometry of your brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) of NBS can sometimes be beneficial to ensure all of the brominating agent is consumed before significant polybromination occurs.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile at any given time, favoring the more rapid initial bromination over subsequent, slower reactions.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated products.
Q3: My desired bromo-indole product seems to be unstable and I'm seeing the formation of colored impurities, especially during workup and purification. What are these impurities and how can I avoid them?
A3: The colored impurities are likely oxidation products. Indoles, particularly electron-rich ones like 5-methyl-1H-indole, are susceptible to oxidation, which can be exacerbated by the presence of bromine and exposure to air and light. The most common oxidation products are oxindoles.[5][6]
Root Cause Analysis:
-
Oxidative Side Reactions: The brominating agent itself or reactive bromine species can act as oxidants. The reaction intermediates can also be susceptible to oxidation.
-
Workup and Purification Conditions: Exposure to acidic conditions, air, or light during the workup and purification steps can promote the oxidation of the desired product.
Troubleshooting & Recommended Protocols:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use degassed solvents to further reduce the presence of dissolved oxygen.
-
Careful Workup: During the aqueous workup, use a reducing agent like sodium thiosulfate or sodium bisulfite to quench any excess bromine and other oxidizing species.
-
Purification Strategy: Minimize the exposure of the product to silica gel during column chromatography, as silica can be acidic and promote degradation. Consider using a neutral or deactivated silica gel. Purification via crystallization, if possible, is often a gentler alternative.
Experimental Workflow: Selective C3-Bromination of 5-Methyl-1H-Indole
This protocol is designed to favor the formation of 3-bromo-5-methyl-1H-indole while minimizing common side products.
Materials and Reagents:
-
5-methyl-1H-indole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-methyl-1H-indole (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Brominating Agent:
-
In a separate flask, dissolve recrystallized NBS (0.98 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled solution of 5-methyl-1H-indole over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C.
-
Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-2 hours.
-
-
Quenching the Reaction:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizing the Reaction Landscape
Diagram 1: Key Reaction Pathways in the Bromination of 5-Methyl-1H-Indole
Caption: Reaction pathways in the bromination of 5-methyl-1H-indole.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting guide for bromination side products.
Summary of Key Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Side Product if Deviated |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled release of Br⁺, enhancing selectivity.[3] | Mixture of isomers, polybromination. |
| Stoichiometry | 0.95-1.0 equivalents of NBS | Prevents over-bromination of the electron-rich indole ring. | Di- and tri-brominated products. |
| Temperature | -78 °C to 0 °C | Minimizes side reactions and improves kinetic control for C3 selectivity. | Loss of regioselectivity, increased side products. |
| Solvent | Anhydrous, non-polar (e.g., DCM, THF) | Stabilizes the desired transition state for C3-bromination. | Decreased selectivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the starting material and product.[6] | Formation of oxindoles and other colored impurities. |
| Workup | Quench with Na₂S₂O₃ | Removes excess bromine and other oxidizing species. | Product degradation and oxidation. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. [Link]
-
Wikipedia contributors. (2023, December 1). N-Bromosuccinimide. Wikipedia. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemistry LibreTexts. (2023, November 5). Electrophilic Aromatic Substitution of Indole. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Halogenated Indole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of halogenated indole intermediates. Halogenated indoles are crucial building blocks in medicinal chemistry, but their purification presents unique and often frustrating challenges.[1] This resource is designed to provide both the "how" and the "why" behind purification strategies, empowering you to overcome these obstacles in your own work.
Frequently Asked Questions (FAQs)
Q1: Why are halogenated indoles so difficult to purify compared to other intermediates?
A1: The challenges stem from several intrinsic properties of the indole scaffold and the attached halogens:
-
Instability: The indole ring can be sensitive to acidic conditions, often leading to polymerization.[2] Furthermore, 3-haloindoles, in particular, can be unstable and may need to be used immediately after preparation.[2] Some halogenated intermediates are also sensitive to heat and light.[3][4]
-
Dehalogenation: A frequent side reaction is the loss of the halogen atom (dehalogenation), especially during catalytic hydrogenation steps or exposure to certain bases or acids.[5] This creates an impurity (the parent indole) that is often very difficult to separate from the desired product due to similar polarity.[5]
-
Similar Polarity of Byproducts: Halogenation reactions can produce a mixture of regioisomers (e.g., 5-bromo vs. 6-bromo) or di-halogenated species. These byproducts typically have very similar polarities to the target compound, making chromatographic separation challenging.[1]
-
Interaction with Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive indoles on the column.[6] The nitrogen lone pair on the indole can also interact strongly with silica's silanol groups, leading to peak tailing and poor separation.
Q2: What is the first purification step I should perform after my reaction work-up?
A2: After quenching the reaction and performing an initial extraction (e.g., with ethyl acetate or CH2Cl2 to remove inorganic salts), the next step depends on the physical state of your crude product.[7][8]
-
If the crude product is a solid: Attempt recrystallization first. It is an inexpensive and highly effective method for removing impurities with different solubility profiles and can sometimes yield a product of >99% purity in a single step.[9][10]
-
If the crude product is an oil or a complex mixture: Flash column chromatography is the standard approach.[7][11] It is essential to first develop a good solvent system using Thin Layer Chromatography (TLC) to ensure adequate separation between your product and impurities.[7]
Q3: How do I choose the right analytical technique to assess the purity of my final compound?
A3: A combination of methods is always best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity value based on peak area.[12][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation of your desired product and can reveal the presence of impurities if they are at a significant level (typically >1-2%).[7]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[]
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues encountered during purification experiments.
Problem 1: My compound is streaking or tailing on the TLC plate and column.
-
Causality: This is often caused by the interaction of the basic indole nitrogen with the acidic silanol groups on the silica gel. It can also occur if the compound is highly polar and not sufficiently soluble in the chosen eluent.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to your eluent system.[14] This will neutralize the acidic sites on the silica, minimizing unwanted interactions and leading to sharper peaks.
-
Switch Stationary Phase: If a basic modifier doesn't work or is incompatible with your molecule, consider using a different stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that are unstable on silica.[6]
-
Consider Reversed-Phase: For very polar indoles, reversed-phase chromatography (e.g., using a C18-functionalized silica) may provide a much better separation.[6]
-
Problem 2: My halogenated indole appears to be decomposing during column chromatography.
-
Causality: The compound's instability is being exacerbated by prolonged contact with the stationary phase. The acidity of silica gel is a common culprit.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column decomposition.
Problem 3: I have a persistent des-chloro (or des-bromo) impurity that co-elutes with my product.
-
Causality: The dehalogenated impurity often has a polarity that is nearly identical to the halogenated product, making chromatographic separation extremely difficult.[5] This impurity is typically formed during the reaction (e.g., catalytic hydrogenation).[5]
-
Troubleshooting Steps:
-
Optimize Chromatography: Screen a wide range of solvent systems. Sometimes a subtle change in solvent polarity or composition (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.
-
Attempt Recrystallization: This is often the most effective method. The presence or absence of the halogen can significantly alter the crystal lattice energy. A carefully chosen solvent system may allow for the selective crystallization of your desired product, leaving the impurity in the mother liquor.[5][15]
-
Preparative HPLC: If the impurity must be removed and other methods fail, preparative HPLC (often reversed-phase) is the most powerful tool for separating closely related compounds.[12]
-
Prevention: The best strategy is to revisit the synthetic step that is causing dehalogenation and optimize the reaction conditions (e.g., change catalyst, reduce reaction time or temperature) to minimize its formation.[5]
-
Problem 4: My compound will not crystallize from solution.
-
Causality: The compound may be too soluble in the chosen solvent, the solution may be too dilute, or nucleation is not occurring. The presence of impurities can also inhibit crystal formation.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[9]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystal growth.
-
-
Increase Concentration: Slowly evaporate some of the solvent to create a supersaturated solution.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed, then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Use an Anti-Solvent: If the compound is highly soluble in your primary solvent, slowly add a second solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes cloudy. Then, add a few drops of the first solvent to clarify it and allow it to cool slowly.[16]
Caption: The basic principle of purification by recrystallization.
-
Key Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (a low-polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate) until you have a freely flowing slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour in the silica slurry, tapping the column gently to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). To this, add a small amount of silica gel to form a dry powder. After evaporating the solvent, this dry powder ("dry loading") can be carefully added to the top of the column. This technique generally provides better separation than loading the sample as a liquid.
-
Elution: Carefully add your eluent to the column. Apply gentle air pressure to begin flowing the solvent through the column. Start with a low-polarity eluent and gradually increase the polarity (gradient elution) to move compounds with different polarities down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.[7]
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring.
-
Create a Saturated Solution: Continue adding small portions of the hot solvent until all of the solid just dissolves. Adding too much solvent will reduce your final yield.[16]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[15] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary Table
| Purification Technique | Primary Application | Advantages | Common Challenges |
| Recrystallization | Purifying crystalline solids | Inexpensive, scalable, can yield very high purity | Finding a suitable solvent; compound may "oil out" instead of crystallizing |
| Flash Chromatography | General purification of oils and solids | Versatile, applicable to a wide range of compounds | Can cause decomposition of sensitive compounds, requires solvent optimization[6] |
| Preparative HPLC | Difficult separations, high-purity samples | High resolving power for closely related compounds | Expensive, limited sample capacity, requires specialized equipment[12] |
| Liquid-Liquid Extraction | Initial work-up, removing salts | Fast, simple, removes highly polar/nonpolar impurities | Can form emulsions, requires immiscible solvents[17] |
References
-
Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved from [Link]
-
Brennan, M. R., & E, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Universität Bielefeld. (n.d.). Increasing the Stability of Flavin‐Dependent Halogenases by Disulfide Engineering. Retrieved from [Link]
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link]
-
Anonymous. (2022). Analysis for the Purification of Trace Elements by Chromatography. Retrieved from [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]
-
Anonymous. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. Retrieved from [Link]
-
Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]
-
Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
PubMed. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. Retrieved from [Link]
-
International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
Sources
- 1. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. iipseries.org [iipseries.org]
- 12. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-5-methyl-1H-indole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is a critical synthetic tool.[1][2][3] However, the presence of the N-H proton in the indole ring introduces unique challenges that require careful optimization of reaction conditions.[1][4] This document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high-yielding and reproducible results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Suzuki coupling of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Low to No Product Formation (Incomplete Conversion)
You've set up your reaction, but analysis (TLC, LC-MS) shows primarily unreacted starting material.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it must be reduced in situ.[5] Your catalyst or ligand may have degraded due to improper storage or handling.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of your boronic acid partner.[5]
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[8][9] An unsuitable base can lead to a sluggish or stalled reaction.
-
Poor Solubility: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system that effectively dissolves all components. Common solvents for Suzuki couplings include 1,4-dioxane, THF, and DMF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[4][6][10] If solubility remains an issue, consider switching to a higher boiling point solvent like toluene or DMF.[6]
-
Problem 2: Significant Side Product Formation
Your reaction yields a mixture of products, complicating purification and reducing the yield of your desired compound.
Common Side Products & Mitigation Strategies:
-
Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich or heteroaromatic boronic acids.[5][6]
-
Cause: This side reaction is often promoted by strong bases and the presence of water.[5]
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[5]
-
Anhydrous Conditions: While water can be beneficial, excessive amounts can exacerbate protodeboronation. Try running the reaction under anhydrous conditions.[5]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[6][12]
-
-
-
Homocoupling of the Boronic Acid (Glaser Coupling): This results in a symmetrical biaryl derived from your boronic acid coupling partner.
-
Cause: This is often a consequence of oxygen in the reaction mixture.[5]
-
Solution: Rigorously degas your solvents and maintain a strict inert atmosphere.
-
-
Debromination of this compound: The starting material loses its bromine atom, resulting in the formation of 5-methyl-1H-indole.
-
Cause: This can be promoted by certain catalyst/ligand combinations, especially at elevated temperatures.[13][14]
-
Solution:
-
Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can often minimize debromination.
-
Screen Catalysts and Ligands: Some ligand systems are more prone to inducing this side reaction. Experiment with different phosphine ligands, from simple PPh₃ to more specialized Buchwald ligands like XPhos or SPhos.[4][13][14]
-
-
Problem 3: N-H Related Complications
The acidic proton on the indole nitrogen can lead to specific challenges.[1][4]
-
Catalyst Inhibition: The deprotonated indole can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]
-
Solution:
-
Ligand Choice: Bulky, electron-rich ligands can sometimes mitigate this inhibition by sterically shielding the metal center.[4][11]
-
N-Protection: If other strategies fail, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be an effective, albeit less atom-economical, solution.[4] The protecting group can be removed after the coupling reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A robust starting point would be:
-
Catalyst: PdCl₂(dppf) (3-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-3 mol%).[4]
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents), finely ground.[4]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v).[2][10]
-
Temperature: 80-100 °C.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical and often substrate-dependent.
-
For routine couplings: Pd(PPh₃)₄ or PdCl₂(dppf) are good initial choices.[4][15]
-
For challenging substrates: If you experience low reactivity, bulky, electron-rich phosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) or Fu can significantly improve reaction rates and yields.[4][16] These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[17]
Q3: What is the role of water in the reaction mixture?
A3: Water can have several beneficial effects in a Suzuki coupling:
-
It helps to dissolve the inorganic base.[10]
-
It can facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[4] However, excessive water can promote side reactions like protodeboronation.[5][6] The optimal amount of water often needs to be determined empirically.
Q4: My reaction looks black and heterogeneous. Is this normal?
A4: Yes, it is quite common for Suzuki coupling reactions to appear as dark, heterogeneous mixtures. The formation of finely divided palladium black is often observed, and while sometimes an indicator of catalyst decomposition, many successful reactions proceed under these conditions.[11] Vigorous stirring is essential to ensure proper mixing.[5]
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | PdCl₂(dppf) (3-5 mol%) or XPhos Pd G3 (1-3 mol%) | Screen other Pd(0) or Pd(II) sources; try different Buchwald ligands (SPhos, RuPhos). | Different catalysts exhibit varying activities and stabilities with heteroaromatic substrates.[4] |
| Ligand | dppf (if using PdCl₂) or XPhos | Screen other bulky, electron-rich phosphines. | Bulky ligands can accelerate reductive elimination and are often beneficial for electron-rich heterocycles.[4][17] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Try Cs₂CO₃ or KF. Ensure the base is finely powdered. | The strength and nature of the base significantly impact the reaction, especially with the acidic N-H group.[4][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | Try THF/H₂O, DMF, or toluene. Vary the water content. | Solvent choice affects solubility and can influence the rate of different steps in the catalytic cycle.[6][10][18] |
| Temperature | 80-100 °C | Adjust temperature based on reaction progress. | Higher temperatures can increase reaction rate but may also promote side reactions like debromination.[19] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Visualizing the Process
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting common issues.
References
- Current time information in Merrimack County, US. (n.d.). Google Search.
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025). Google Search.
- "troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde" - Benchchem. (n.d.). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2019). Indian Academy of Sciences.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). University of Windsor.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PMC - NIH.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances (RSC Publishing).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. (2001). PubMed.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed.
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Degradation and stability studies of 3-Bromo-5-methyl-1H-indole
Welcome to the technical support guide for 3-Bromo-5-methyl-1H-indole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Given the limited specific literature on this compound, this guide synthesizes data from closely related bromoindoles and the fundamental principles of indole chemistry to offer a robust framework for your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses common questions regarding the handling, storage, and stability of this compound, explaining the causality behind each recommendation.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, like many indole derivatives, are its susceptibility to oxidation , photodegradation , and potential acid/base-catalyzed reactions . The indole ring is electron-rich, making it prone to oxidation, which can lead to the formation of colored impurities and loss of compound integrity.[1] Exposure to UV or visible light can also initiate photochemical reactions, causing degradation.[2][3]
Q2: How should I properly store the solid form of this compound?
A2: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using an amber vial or by storing it in a light-blocking container.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis or moisture-related degradation.
Causality: Low temperatures slow down the rate of chemical reactions. An inert atmosphere displaces oxygen, the primary agent in oxidative degradation. Light protection prevents the input of energy required for photolytic cleavage or rearrangement.[2][4]
Q3: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?
A3: A color change to yellow or brown is a classic indicator of degradation, most likely due to oxidation or photodegradation.[2] The formation of oxidized species, such as oxindoles, or polymeric products often results in colored compounds.
Prevention Strategies:
-
Use Fresh Solutions: Prepare solutions immediately before use whenever possible.
-
Degas Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Work in Low Light: Perform experimental manipulations in a fume hood with the sash lowered or under amber lighting to minimize light exposure.
-
Solvent Choice: Ensure the chosen solvent is of high purity and free of peroxides (especially important for ethers like THF or dioxane).
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: While specific data for this compound is scarce, related bromoindoles show good solubility in a range of organic solvents.[4][5] Recommended starting points are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Ethanol
It is sparingly soluble in water.[4] Always perform a small-scale solubility test first. For biological assays, DMSO is a common choice, but be mindful of its potential to impact cell viability at higher concentrations.
Q5: Can the bromine atom on the indole ring undergo degradation?
A5: Yes, the carbon-bromine (C-Br) bond can be susceptible to cleavage under certain conditions. Two potential degradation pathways involving the bromine atom are:
-
Photolytic Cleavage: High-energy light (UV) can potentially cause homolytic cleavage of the C-Br bond, leading to radical species that can initiate further reactions.
-
Reductive Debromination (Hydrodebromination): In the presence of a reducing agent and a catalyst (e.g., certain metals), the bromine atom can be replaced by a hydrogen atom.[6][7] This is less common under typical experimental conditions but can be a concern in specific synthetic or metabolic studies.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and resolving specific problems encountered during experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. | 1. Oxidation: The electron-rich indole ring is easily oxidized.[1][8] 2. Solvent Impurities: Peroxides in solvents (e.g., THF, ether) or other reactive impurities. 3. Contaminated Glassware: Residual acid, base, or oxidizing agents on glassware. | 1. Prepare a new solution using high-purity, degassed solvent. 2. Test solvents for peroxides. Use freshly opened bottles of high-purity solvents. 3. Ensure all glassware is scrupulously clean and rinsed with the final solvent. 4. Analyze the sample immediately after preparation. |
| Loss of parent compound signal over a short period in solution. | 1. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). 2. Rapid Degradation: High sensitivity to light, oxygen, or pH of the medium. 3. Precipitation: The compound may be falling out of solution due to temperature changes or exceeding its solubility limit. | 1. Use amber glass or polypropylene vials. Avoid polystyrene. 2. Store solutions in the dark, at low temperature, and under an inert gas headspace. 3. Re-dissolve the sample by gentle warming or sonication and visually inspect for precipitate before use. Confirm concentration. |
| Inconsistent results in biological assays. | 1. Solution Instability: The compound is degrading in the assay medium over the course of the experiment. 2. Reaction with Media Components: The indole moiety may react with components in the cell culture media (e.g., thiols, reactive oxygen species). 3. Precipitation in Aqueous Media: The compound's low aqueous solubility can lead to precipitation when diluted from a DMSO stock. | 1. Perform a time-course stability study of the compound in the assay medium by LC-MS. 2. Consider adding an antioxidant (e.g., N-acetylcysteine) to the medium if compatible with the assay. 3. Check for precipitation after adding the compound to the assay medium. If observed, consider using a solubilizing agent like Tween-80 or cyclodextrin.[4] |
| Formation of a dark precipitate during a reaction. | 1. Polymerization: Acidic conditions or strong oxidants can induce polymerization of indoles. 2. Extensive Degradation: Severe stress conditions leading to insoluble degradation products. | 1. Re-evaluate the reaction conditions. If acidic, consider using a milder acid or a non-protic Lewis acid. 2. Perform the reaction under an inert atmosphere. 3. Analyze the precipitate if possible to identify its nature. |
Part 3: Experimental Protocols & Workflows
These protocols provide a validated starting point for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10][11] The goal is to achieve 5-20% degradation of the active ingredient.[12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent mixture.
2. Stress Conditions (Perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution and a vial of the solid compound to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) or to direct sunlight for a controlled period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot from the stressed solutions.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method (see Protocol 2) alongside an unstressed control sample.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify new peaks (degradants).
-
Calculate the percentage of degradation and the mass balance.
Workflow for Forced Degradation and Analysis
The following diagram illustrates the logical flow of a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection (UV): 220 nm and 280 nm (or scan with a PDA detector to identify the optimal wavelength)
Method Validation Causality: A gradient method is chosen to ensure the elution of both polar (early-eluting) and non-polar (late-eluting) degradation products. The use of a C18 column is standard for moderately non-polar small molecules. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry detection if used.
Potential Degradation Pathways
Based on the known chemistry of the indole nucleus, the following degradation pathways are plausible for this compound.[13][14]
References
-
PubChem. 3-Bromo-1-methyl-1H-indole. Available from: [Link]
-
WIPO Patentscope. CN106432040 - Environment-friendly synthesis method for medicine intermediate 5-bromoindole. Available from: [Link]
-
Wikipedia. Indole. Available from: [Link]
-
PubMed. (2009, July 30). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Available from: [Link]
-
ACS Publications. (2021, July 15). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]
-
ACS Publications. (2021, June 14). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Available from: [Link]
-
MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
SciSpace. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available from: [Link]
-
National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]
-
SpringerLink. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available from: [Link]
-
National Center for Biotechnology Information. Diindolylamine Preparation and Stability Investigations. Available from: [Link]
-
ResearchGate. (2015). Microbial Degradation of Indole and Its Derivatives. Available from: [Link]
-
ResearchGate. Green oxidation of indoles using halide catalysis. Available from: [Link]
-
National Center for Biotechnology Information. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Available from: [Link]
-
PubMed. Equilibrium and Kinetics of Bromine Hydrolysis. Available from: [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
ACS Publications. Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry. Available from: [Link]
-
Semantic Scholar. (2015, March 29). Microbial Degradation of Indole and Its Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2019, July 3). Visible light-mediated chemistry of indoles and related heterocycles. Available from: [Link]
-
University of Glasgow. (2017, July 2). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Available from: [Link]
-
KURENAI Repository. BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Available from: [Link]
-
Royal Society of Chemistry. Regioselective oxidation of indoles to 2-oxindoles. Available from: [Link]
-
Atmospheric Chemistry and Physics. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]
-
MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available from: [Link]
-
PubMed. Synthesis of bromoindole alkaloids from Laurencia brongniartii. Available from: [Link]
-
MDPI. Bio-Inspired Reduced TiO2 Nanotube Photocatalyst Modified with Polydopamine and Silk Fibroin Quantum Dots for Enhanced UV and Visible-Light Photocatalysis. Available from: [Link]
-
ResearchGate. (2002). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Available from: [Link]
-
SlideShare. Synthesis and Chemistry of Indole. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Bromo-3-methyl-1h-indole | 10075-48-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. sgs.com [sgs.com]
- 13. scispace.com [scispace.com]
- 14. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 3-Bromo-5-methyl-1H-indole
Technical Support Center: 3-Bromo-5-methyl-1H-indole
A Senior Application Scientist's Guide to Impurity Identification and Minimization
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. In the following sections, we will address frequent questions and troubleshooting scenarios, grounding our advice in established analytical and synthetic chemistry principles. Our goal is to provide not just protocols, but a deeper understanding of the causality behind impurity formation and the rationale for selecting specific purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile of this compound is highly dependent on the synthetic route employed. However, several classes of impurities are consistently observed. The most common synthesis involves the bromination of 5-methyl-1H-indole. Another route is the reduction of 5-bromo-1H-indole-3-carbaldehyde.
Based on these routes, the primary impurities include:
-
Starting Material: Unreacted 5-methyl-1H-indole or 5-bromo-1H-indole-3-carbaldehyde.
-
Over-brominated Species: Dibromo-5-methyl-1H-indoles (e.g., 2,3-dibromo- or 3,6-dibromo- derivatives). The indole nucleus is electron-rich, making it susceptible to further electrophilic substitution under harsh brominating conditions.[1][2]
-
Isomeric Impurities: Bromination at other positions on the indole ring (e.g., 2-Bromo-, 4-Bromo-, 6-Bromo-, or 7-Bromo-5-methyl-1H-indole). While the C3 position is kinetically favored for electrophilic attack, other isomers can form, particularly if the C3 position is temporarily blocked or if reaction conditions promote thermodynamic products.
-
De-brominated Impurity: The corresponding 5-methyl-1H-indole, which can form via reductive processes during workup or subsequent reaction steps.[3]
-
Oxidized Byproducts: Indoles are prone to oxidation, leading to colored impurities. For instance, partial oxidation can yield oxindole derivatives.[1]
| Impurity Class | Common Examples | Typical Origin |
| Starting Materials | 5-methyl-1H-indole; 5-bromo-1H-indole-3-carbaldehyde | Incomplete reaction |
| Over-bromination | 2,3-Dibromo-5-methyl-1H-indole | Excess brominating agent, prolonged reaction time |
| Isomers | 6-Bromo-5-methyl-1H-indole | Non-selective reaction conditions |
| Reduction | 5-methyl-1H-indole (Des-bromo) | Reductive workup conditions, side reactions |
| Oxidation | Oxindole derivatives | Air exposure, oxidative reagents |
Q2: How can I reliably identify these impurities in my sample?
A multi-technique analytical approach is essential for unambiguous impurity identification. No single method is sufficient on its own. The recommended workflow is separation followed by structural characterization.
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid) provides excellent separation of the target compound from more polar or less polar impurities.[4][5] UV detection at 220 nm or 280 nm is typically effective for indoles.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile impurities. It offers high resolution and provides mass fragmentation patterns that are invaluable for preliminary identification of unknown peaks.[6][7]
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides the molecular weight of impurities as they elute, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can yield the elemental composition, further narrowing down possible structures.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for definitive structure confirmation. For unknown impurities, 2D NMR techniques (like COSY, HSQC, and HMBC) are often necessary to piece together the molecular structure.[10] Isomeric impurities, which have the same mass, can only be definitively distinguished by NMR, as the proton and carbon chemical shifts and coupling patterns are unique to each isomer.[11][12]
-
Q3: What are the most effective methods for purifying crude this compound?
Purification strategy depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: This is the most versatile technique for removing a wide range of impurities.[13]
-
Stationary Phase: Silica gel is standard. For basic compounds like indoles that may streak on silica, using a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) can significantly improve separation.[14] Alternatively, basic alumina can be used as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is used. Common choices include gradients of ethyl acetate in heptane or petroleum ether.[15]
-
-
Recrystallization: This is an excellent method for removing minor impurities and for large-scale purification if a suitable solvent is found.[16]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene or solvent/anti-solvent systems like dichloromethane/hexane have been reported for similar compounds.[3] It is crucial to perform small-scale solvent screening to find the optimal conditions.
-
-
Steam Distillation: For the parent compound 5-bromoindole, steam distillation has been reported as a highly effective and green purification method to remove colored, non-volatile impurities.[17] This less common technique could be explored for this compound as well.
Troubleshooting Guide
Scenario 1: My final product purity by HPLC is below 95%, and I see several peaks.
This is a common issue stemming from either incomplete reaction or the formation of side products.
Diagnostic Workflow:
Caption: Workflow for Diagnosing and Remediating Low Purity Issues.
Step-by-Step Troubleshooting:
-
Identify the Culprits: First, run an LC-MS analysis. Compare the molecular weights of the impurity peaks to the expected product (210.07 g/mol for C₉H₈BrN) and starting materials.[18]
-
Address Starting Material: If a major impurity matches the starting material, the reaction was incomplete. Consider increasing the reaction time, temperature, or the equivalents of the limiting reagent.
-
Control Bromination: If you detect a peak with a mass corresponding to a dibrominated product (~289 g/mol ), your reaction is too aggressive. Reduce the equivalents of your brominating agent (e.g., NBS or Br₂), lower the reaction temperature, and monitor the reaction closely by TLC or HPLC to stop it upon consumption of the starting material.
-
Isolate and Identify Isomers: If a peak has the same mass as your product, it is likely an isomer. These are often the most challenging to remove as they have very similar polarities.
-
Purification: A highly efficient silica column with a shallow gradient or reverse-phase preparative HPLC may be required.
-
Prevention: Re-evaluate your reaction conditions. Direct bromination of 5-methylindole can sometimes lack perfect regioselectivity. Using a milder brominating agent or a different synthetic strategy might be necessary to improve selectivity for the C3 position.[19]
-
Scenario 2: My column chromatography purification is ineffective; the product co-elutes with an impurity.
Co-elution occurs when compounds have very similar polarities in the chosen chromatography system.
Solutions:
-
Change the Eluent System: Do not just change the ratio; change the solvents themselves. The "selectivity" of the separation can be altered by switching one of the solvents. For example, if you are using ethyl acetate/heptane, try switching to dichloromethane/methanol or an ether/heptane system.
-
Switch the Stationary Phase:
-
Reverse-Phase Chromatography: If you are using normal-phase (silica), switch to reverse-phase (C18). Impurity elution order will be inverted, which can often resolve previously co-eluting peaks.[4]
-
Alumina: For basic compounds like indoles, switching from silica to alumina (neutral or basic) can change selectivity and improve peak shape.[14]
-
-
Employ a Modifier: Adding a small amount of a third solvent or an acid/base can sometimes dramatically improve separation. For indoles on silica, adding 0.1-1% triethylamine to your eluent can sharpen the product peak and potentially resolve it from impurities by deactivating acidic sites on the silica.[14]
Scenario 3: My product is a dark oil or a discolored solid, but the literature reports a white or light yellow solid.
Indoles are notoriously susceptible to air oxidation, which produces highly colored, often polymeric, impurities.
Decolorization and Prevention Protocol:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount (1-5% by weight) of activated charcoal.
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon. Caution: Ensure the Celite pad is wet with the solvent before filtration to prevent fine carbon particles from passing through.
-
Concentrate the filtrate to recover the product.
-
-
Purification by Recrystallization: Often, colored impurities are minor by mass and will remain in the mother liquor during recrystallization.[17]
-
Prevention is Key:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration from solution and during storage.
-
Storage: Store the final product in a sealed vial, protected from light, and in a freezer or refrigerator to minimize degradation over time.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point; optimization may be required based on your specific impurity profile.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ensures consistent ionization for MS.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 280 nm and 220 nm | Indoles have strong absorbance at these wavelengths.[4] |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) | Ensure the sample is fully dissolved to avoid column blockage. |
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for purifying ~1 gram of crude material.
-
Column Preparation:
-
Select a glass column (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 40-50 g of 230-400 mesh silica) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Heptane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[13]
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/Heptane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc). The optimal gradient should be determined beforehand by TLC analysis.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Impurity Formation Pathway (Example: Over-bromination)
Caption: Potential side reaction leading to a dibrominated impurity.
References
-
US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents.
-
Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile - Benchchem.
-
10075-48-6, 5-BROMO-3-METHYLINDOLE Formula - ECHEMI.
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column - SIELC Technologies.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube.
-
CN103387530A - 5-bromoindole preparation method - Google Patents.
-
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride - ResearchGate.
-
Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles - ACS Publications.
-
NMR STUDIES OF INDOLE - P. Joseph-Nathan et al.
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar.
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
-
5-BroMo-3-Methyl-2-phenyl-1H-indole synthesis - ChemicalBook.
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - National Institutes of Health (NIH).
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals - Preprints.org.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - International Journal of Recent Scientific Research.
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Bridgewater State University Virtual Commons.
-
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI.
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
-
Purification of strong polar and basic compounds : r/Chempros - Reddit.
-
Indole catalysed bromination of arenes; and Intermolecular bromoesterification - ResearchGate.
-
5-Bromo-3-methyl-1H-indole - PubChem.
-
Separation of Some Halogenated Phenols by GC-MS - Asian Journal of Chemistry.
-
Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed.
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Mechanistic investigation of unexpected reactivity of 3-Bromo-5-methyl-1H-indole
Introduction
3-Bromo-5-methyl-1H-indole is a versatile heterocyclic building block, pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. Its unique electronic and steric properties, arising from the interplay between the electron-rich indole core, the inductively withdrawing bromine at the C3 position, and the electron-donating methyl group at the C5 position, make it a valuable synthon. However, this nuanced electronic character can also lead to unexpected reactivity and challenging side reactions during synthetic transformations.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It is designed to provide mechanistic insights and practical, field-tested solutions to common and unexpected issues encountered during the manipulation of this substrate. By understanding the causality behind these challenges, researchers can optimize reaction conditions, minimize byproduct formation, and accelerate their research and development timelines.
Part 1: Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific, practical problems researchers may face when using this compound in common cross-coupling and functionalization reactions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
You've set up a Suzuki or Buchwald-Hartwig coupling with this compound, but the reaction is sluggish, stalls, or fails to yield the desired product.
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. What are the likely causes and how can I troubleshoot it?
Answer:
Failure in Suzuki-Miyaura couplings involving electron-rich heteroaryl halides like 3-bromoindoles often stems from a few key areas: catalyst selection and deactivation, suboptimal base or solvent choice, and the potential for hydrodebromination (see Issue 2). The indole N-H can also complicate the reaction by interacting with the base or catalyst.
Mechanistic Considerations: The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The electron-donating nature of the 5-methyl group enriches the indole ring, which can make the initial oxidative addition of the Pd(0) catalyst to the C-Br bond slower compared to more electron-deficient aryl halides.[2] Furthermore, the choice of phosphine ligand is critical; bulky, electron-rich ligands are often required to accelerate both the oxidative addition and the final reductive elimination step.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Recommended Protocol: Ligand and Base Screening
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1 equiv), arylboronic acid (1.5 equiv), and your chosen solvent (e.g., 1,4-dioxane).
-
Catalyst/Ligand Addition: To each vial, add your Pd source (e.g., Pd₂(dba)₃, 2.5 mol%) and a different phosphine ligand (e.g., XPhos, SPhos, PPh₃, 5-10 mol%). Include a vial with a pre-catalyst like XPhos Pd G3 (5 mol%) for comparison.
-
Base Addition: To sets of these vials, add different bases (2-3 equiv), such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely ground.
-
Reaction: Heat the reactions to 80-100 °C and monitor by TLC or LCMS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates and byproduct profiles to identify the optimal combination.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands accelerate reductive elimination for electron-rich substrates.[5] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate the transmetalation step, which is often rate-limiting.[3] |
| Solvent | Toluene | Dioxane/H₂O (9:1) | A polar, aprotic solvent system can improve solubility and reaction rates.[1][2] |
Issue 2: Significant Formation of 5-methyl-1H-indole (Debromination Byproduct)
During a cross-coupling reaction, you observe a significant amount of the hydrodebrominated product, 5-methyl-1H-indole, alongside or instead of your desired coupled product.
Question: Why am I observing significant debromination of my starting material during my coupling reaction, and how can I prevent it?
Answer:
Hydrodebromination is a common and troublesome side reaction in palladium-catalyzed couplings.[2][6] It involves the replacement of the bromine atom with a hydrogen atom, leading to loss of starting material and reduced yields.
Mechanistic Considerations: This side reaction typically occurs after the initial oxidative addition of Pd(0) to the C-Br bond. The resulting Aryl-Pd(II)-Br intermediate can undergo protonolysis or react with a hydride source in the reaction mixture. Potential hydride sources include solvent impurities, the amine (in Buchwald-Hartwig reactions), or even the boronic acid reagent itself under certain conditions. The C-Br bond dissociation energy is lower than C-Cl or C-F, making bromoarenes more susceptible to this process.[6]
Caption: Simplified catalytic cycle showing the debromination pathway.
Preventative Measures:
-
Rigorous Control of Reaction Conditions:
-
Solvent Purity: Use anhydrous, degassed solvents to minimize water and oxygen content.
-
Inert Atmosphere: Ensure the reaction is performed under a robust inert atmosphere (high-purity argon is preferable to nitrogen) to prevent oxidative degradation that can lead to side reactions.
-
-
Choice of Reagents:
-
Base: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid bases that can act as hydride donors, such as those with β-hydrogens or formate salts, unless specifically intended.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands tend to accelerate the reductive elimination step, making it more competitive with the debromination pathway.[5]
-
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor side reactions, which may have a higher activation energy.
Experimental Protocol: Minimizing Debromination
-
Preparation: Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of argon.
-
Solvent Preparation: Use a freshly distilled or commercially available anhydrous solvent. Degas the solvent by sparging with argon for 15-20 minutes.
-
Reagent Handling: Use a fresh bottle of a bulky ligand (e.g., RuPhos, BrettPhos) and a high-purity palladium source. Use an anhydrous, finely powdered base like cesium carbonate.
-
Reaction Setup: Assemble the reaction under a positive pressure of argon. Add the reagents in the following order: base, this compound, coupling partner, solvent, ligand, and finally the palladium catalyst.
-
Execution: Heat the reaction to the minimum temperature required for conversion and monitor closely. If debromination is still observed, consider screening a different class of ligands or a different palladium pre-catalyst.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more conceptual questions regarding the fundamental reactivity and properties of this compound.
Q1: How does the 5-methyl group influence the overall reactivity of the 3-bromoindole core?
The 5-methyl group significantly impacts the electronic properties of the indole ring. As an electron-donating group (EDG) through hyperconjugation and inductive effects, it increases the electron density of the entire bicyclic system.[7][8] This has several consequences:
-
Increased Nucleophilicity: The indole ring becomes more nucleophilic, making it more susceptible to electrophilic attack. While the C3 position is blocked by bromine, other positions (like C2, C4, C6) may become more reactive towards electrophiles, potentially leading to undesired side reactions if conditions are not carefully controlled.
-
Impact on Cross-Coupling: As mentioned in Issue 1, the increased electron density can slow the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[2]
-
Stabilization of Intermediates: The EDG at C5 can stabilize cationic intermediates (e.g., Wheland intermediates) formed during electrophilic substitution on the benzene portion of the indole.[9]
Q2: I need to perform a reaction at the N-H position. What are the best practices for N-alkylation or N-arylation without disturbing the C3-Br bond?
The indole N-H is acidic (pKa ≈ 17 in DMSO) and readily deprotonated by common bases. To selectively functionalize this position without side reactions at the C3-Br bond:
-
Use a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent (THF, DMF) is ideal for complete deprotonation of the N-H.[10] This generates the indolide anion, a potent nucleophile.
-
Avoid Palladium Catalysis: Do not use palladium catalysts if your goal is simple N-alkylation. This avoids competitive oxidative addition into the C-Br bond.
-
Reaction Conditions: The reaction of the indolide anion with an electrophile (e.g., an alkyl halide or benzyl bromide) is typically fast and can be performed at low temperatures (0 °C to room temperature) to maintain selectivity.
-
For N-Arylation: If N-arylation is desired, a copper-catalyzed Ullmann condensation or a Buchwald-Hartwig amination can be used. For the latter, careful selection of a ligand system that favors C-N over C-C coupling is crucial, and the reaction must be run under conditions optimized for amination.[11][12]
Q3: Is it possible to perform an electrophilic aromatic substitution on the benzene ring of this compound?
Yes, but with significant challenges. The indole ring is highly activated towards electrophilic substitution. The C3 position is the most nucleophilic site in a typical indole, but it is blocked here.[9] The next most reactive sites are typically C2, followed by positions on the benzene ring (C4, C6, C7).
-
Directing Effects: The N-H and the 5-methyl group are both activating, ortho-, para-directing groups. This would direct incoming electrophiles primarily to the C4 and C6 positions.
-
Risk of Bromine Cleavage: Many electrophilic substitution reactions use strong acids (e.g., nitration with HNO₃/H₂SO₄, Friedel-Crafts). These harsh conditions can lead to protodebromination (cleavage of the C-Br bond) or polymerization of the electron-rich indole.
-
Recommended Approach: To achieve selective functionalization, consider using milder, directed methods. For example, directed ortho-metalation (DoM) can be achieved by first protecting the N-H with a directing group (e.g., pivaloyl, -CONMe₂) and then using a strong base like n-BuLi or LDA to selectively deprotonate the C2 or C7 position, followed by quenching with an electrophile.[13] This provides regiochemical control that is difficult to achieve under standard electrophilic conditions.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Wiley Online Library.
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Dehalogenation. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]
-
Scheme-I: Synthesis of 3,3'-((substituted phenyl)methylene)bis(5-bromo-1H-indole). ResearchGate. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The dehydrohalogenation mechanism. YouTube. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. Available at: [Link]
-
5-Bromo-3-methyl-1H-indole. PubChem. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. Available at: [Link]
-
Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. Available at: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. Available at: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. Available at: [Link]
-
Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. Available at: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the optimal catalyst and base for 3-Bromo-5-methyl-1H-indole reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction to Reactions of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its functionalization, primarily through palladium-catalyzed cross-coupling reactions, allows for the synthesis of a diverse range of complex molecules. However, the presence of the indole N-H proton and the electron-rich nature of the indole core can present unique challenges. This guide will help you navigate these challenges by providing a comprehensive overview of catalyst and base selection for common cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions.[1] A systematic approach to troubleshooting is essential. Here are the key factors to investigate:
-
Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical for the success of the reaction.[1]
-
Recommendation: For Suzuki-Miyaura coupling, [Pd(dppf)Cl₂] is often a robust catalyst.[2] For Buchwald-Hartwig amination, consider using a combination of a palladium precatalyst like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand such as XPhos or SPhos. For Sonogashira reactions, a combination of a palladium source and a copper(I) co-catalyst is often employed.[3]
-
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle.[4] Its strength and solubility can significantly impact the reaction rate and yield.
-
N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to side reactions or catalyst deactivation.
-
Recommendation: Consider N-protection of the indole with a suitable protecting group (e.g., Boc, SEM, or tosyl) to prevent these issues. N-protected substrates often lead to cleaner reactions and higher yields.[6]
-
-
Poor Reagent Quality: Moisture, oxygen, and impurities in your starting materials, solvents, or base can poison the catalyst.[1]
-
Recommendation: Ensure all reagents are of high purity and that anhydrous and anaerobic conditions are maintained throughout the reaction. Degas your solvents thoroughly before use.
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Q: I am observing significant amounts of homocoupling of my boronic acid (in Suzuki reactions) or debromination of my this compound. How can I minimize these side reactions?
A: The formation of side products is a common challenge that can often be addressed by optimizing the reaction conditions.
-
Homocoupling in Suzuki Reactions: This often occurs when the transmetalation step is slow compared to the oxidative addition and reductive elimination of the organoborane with itself.
-
Recommendation:
-
Adjust the Base: A stronger base can sometimes accelerate the formation of the boronate species, facilitating transmetalation.
-
Optimize the Catalyst/Ligand System: A more electron-rich and bulky ligand can sometimes favor the desired cross-coupling pathway.
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to increased homocoupling.
-
-
-
Debromination: This side reaction, where the bromine atom is replaced by a hydrogen atom, can be promoted by certain reagents or reaction conditions.
-
Recommendation:
-
Choice of Base: Some strong bases can promote debromination. If this is a significant issue, consider screening different bases.
-
Solvent Effects: The solvent can influence the reaction pathway. Toluene, dioxane, and DMF are common solvents for cross-coupling reactions; switching between them might reduce debromination.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst and base selection for reactions with this compound.
Q1: What is the best general-purpose catalyst and base combination for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for a Suzuki-Miyaura coupling of this compound is to use [Pd(dppf)Cl₂] as the catalyst and K₂CO₃ as the base in a solvent like dimethoxyethane (DME) or a mixture of toluene and water.[2] This combination is known to be effective for a wide range of aryl bromides, including heteroaromatic ones.
Q2: For a Buchwald-Hartwig amination, what factors should I consider when choosing a ligand?
A2: The choice of ligand in a Buchwald-Hartwig amination is critical and depends on the nature of the amine coupling partner.[7]
-
For primary amines , sterically hindered biarylphosphine ligands like BrettPhos can be very effective.
-
For secondary amines , ligands such as XPhos or SPhos are often good choices. Bidentate phosphine ligands like BINAP and DPPF were among the first to be reliably used for primary amines.[7]
Q3: When should I consider a copper-free Sonogashira coupling?
A3: While the classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of diynes (Glaser coupling), which is a common side reaction.[8] Copper-free Sonogashira reactions are particularly useful when working with sensitive substrates or when the purification of the product from copper salts is challenging. These reactions often require a specific ligand and a suitable base to proceed efficiently.
Q4: Is N-protection of the indole always necessary for cross-coupling reactions?
A4: While not always strictly necessary, N-protection of the indole is highly recommended, especially when troubleshooting difficult reactions or aiming for high yields and purity. The N-H proton can be deprotonated by the base, leading to potential coordination to the palladium center and inhibition of the catalytic cycle. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used and can be easily removed after the coupling reaction.
Experimental Protocols
The following are generalized, step-by-step protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Pd(dppf)Cl₂] (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethoxyethane (DME) or Toluene/Water (4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Reaction: this compound with a primary or secondary amine.
Materials:
-
N-protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried reaction vessel.
-
Add the N-protected this compound and NaOtBu.
-
Seal the vessel and add the anhydrous, degassed toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Data Summary Tables
The following tables provide a summary of common catalysts and bases for different cross-coupling reactions. The optimal choice will be substrate-dependent.
| Reaction Type | Recommended Catalysts | Recommended Bases | Typical Solvents |
| Suzuki-Miyaura | [Pd(dppf)Cl₂], Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DME |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Pd₂(dba)₃/SPhos, Pd(OAc)₂/BrettPhos | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane, THF |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄/CuI | Et₃N, i-Pr₂NEt | THF, DMF, Toluene |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A workflow to guide the initial selection of catalyst and base for different reaction types.
References
-
Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Publishing URL: [Link]
-
Title: Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c] Source: ACS Publications URL: [Link]
-
Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: NIH URL: [Link]
-
Title: Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzoi[9][10]sothiazolo[2,3-a]indole 5,5-Dioxides, and 1, Source: ACS Publications URL: [Link]
-
Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ] Source: ResearchGate URL: [Link]
-
Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Publishing URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water Source: RSC Publishing URL: [Link]
-
Title: Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles Source: Molecules URL: [Link]
-
Title: Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles Source: Science URL: [Link]
-
Title: Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers Source: Chemistry – A European Journal URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Source: Penn Libraries URL: [Link]
-
Title: Optimization of Sonogashira conditions Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH URL: [Link]
-
Title: Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions Source: MDPI URL: [Link]
-
Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]
-
Title: Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers Source: PMC - NIH URL: [Link]
-
Title: (PDF) Recent Advances in Sonogashira Reactions Source: ResearchGate URL: [Link]
-
Title: Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions Source: YouTube URL: [Link]
-
Title: Nickel catalysed reductive cross‐coupling of 5‐bromoindole (1) and protected l‐7‐bromotryptophan with simple alkyl iodides. Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Influence of solvent on the outcome of reactions with 3-Bromo-5-methyl-1H-indole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-5-methyl-1H-indole. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its reactivity is profoundly influenced by the reaction environment, with the choice of solvent being a paramount factor for success.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into harnessing the power of solvents to control reaction outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The solvent is not merely an inert medium; it is an active participant that dictates the kinetics and thermodynamics of a reaction.[1] For a substrate like this compound, the solvent's properties—polarity, proticity, and coordinating ability—can dramatically influence several key factors:
-
Solubility: Ensuring all reactants, reagents, and catalysts are sufficiently dissolved is the first step to a successful reaction. Poor solubility is a common cause of low yields or failed reactions.[2][3]
-
Catalyst Stability and Activity: In palladium-catalyzed cross-coupling reactions, the solvent can stabilize the active Pd(0) species, influence ligand exchange rates, and prevent catalyst decomposition.[4][5] Some solvents can even act as ligands themselves, sometimes to the detriment of the reaction.[6]
-
Reaction Rate: Solvents can stabilize or destabilize transition states. For instance, polar solvents can accelerate reactions that involve charged intermediates or transition states by lowering the activation energy.[7][8]
-
Selectivity and Side Reactions: The solvent can alter the chemoselectivity of a reaction by preferentially stabilizing one reaction pathway over another.[9][10] For example, protic solvents can sometimes be a source of protons or hydrides, leading to undesired side products like hydrodehalogenation.
Q2: What are the main classes of solvents used for indole chemistry, and what are their general roles?
A2: Solvents are broadly categorized based on their polarity and ability to donate hydrogen bonds:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF, 1,4-Dioxane): These solvents possess significant dipole moments but lack acidic protons. They are excellent for dissolving polar reagents and salts. In nucleophilic substitution (SN2) reactions, they enhance the reactivity of anionic nucleophiles by solvating the accompanying cation while leaving the anion relatively "naked" and reactive.[7][11] In palladium catalysis, solvents like DMF and DMAc are common choices for reactions like the Heck coupling.[4][12]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol, tert-Butanol): These solvents have acidic protons and are effective at solvating both cations and anions through hydrogen bonding.[8] They are particularly useful for stabilizing carbocation intermediates in SN1-type reactions.[13] In Suzuki couplings, the addition of water is often crucial for dissolving inorganic bases like K₂CO₃ and facilitating the transmetalation step.[14][15]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents have low dielectric constants and are unable to form strong non-covalent interactions with polar molecules. They are often used in reactions where polarity needs to be minimized, such as certain Buchwald-Hartwig aminations, to favor the desired catalytic cycle and prevent side reactions.[6][16]
Q3: Is it beneficial to use a solvent mixture?
A3: Absolutely. Solvent mixtures are a powerful tool for fine-tuning reaction conditions. A common example is the use of Toluene/Water or Dioxane/Water in Suzuki-Miyaura couplings.[14] In this case, the organic solvent (dioxane) dissolves the aryl halide (this compound) and the palladium catalyst, while water dissolves the inorganic base (e.g., K₃PO₄) and the boronic acid partner. This biphasic or homogeneous mixture ensures all components can interact effectively at the interface or in solution, significantly enhancing reaction rates and yields.
Troubleshooting Guide: Common Issues in Reactions of this compound
Here we address specific problems you might encounter during your experiments and provide solvent-centric solutions.
| Problem Encountered | Probable Solvent-Related Cause | Recommended Action & Rationale |
| Low or No Yield in Suzuki-Miyaura Coupling | 1. Poor Solubility: The boronic acid or inorganic base (e.g., K₂CO₃, Cs₂CO₃) is not soluble in a purely organic solvent. 2. Catalyst Inactivity: The solvent is not polar enough to promote the necessary steps in the catalytic cycle. | Switch to a mixed solvent system. Use 1,4-dioxane/H₂O, DME/H₂O, or Toluene/Ethanol/H₂O. The aqueous phase is essential for dissolving the base, which activates the boronic acid for the crucial transmetalation step.[14][17][18] The organic phase ensures the solubility of your indole substrate and the catalyst. |
| Significant Hydrodehalogenation (Ar-Br → Ar-H) | The solvent is acting as a hydride source. This is particularly common with alcohol solvents (e.g., isopropanol) or in the presence of water at elevated temperatures, where the base can promote hydride transfer. | Use a polar aprotic solvent. Switch to DMF, DMAc, NMP, or 1,4-dioxane. These solvents are far less likely to act as hydride donors, thus minimizing the formation of the 5-methyl-1H-indole byproduct. Ensure all reagents are anhydrous if the problem persists.[3] |
| Stalled or Slow Buchwald-Hartwig Amination | 1. Inhibitory Solvent: Solvents like acetonitrile or pyridine can coordinate too strongly to the palladium center, inhibiting substrate binding and slowing down the catalytic cycle.[6] 2. Insufficient Polarity: A purely nonpolar solvent like hexane may not be sufficient to support the intermediates in the catalytic cycle. | Use a weakly coordinating solvent. Toluene, CPME, or 1,4-dioxane are standard and effective choices.[6] They provide sufficient solubility and boiling points for typical reaction temperatures (80-110 °C) without interfering with the catalyst's activity. |
| Low Yield in Heck Reaction | The polarity of the solvent is suboptimal for stabilizing the charged intermediates in the catalytic cycle. The Heck reaction often proceeds via a cationic pathway, which is favored by polar solvents. | Increase solvent polarity. Polar aprotic solvents like DMF, NMP, or DMAc are generally the best choices for the Heck reaction.[4][12][19] They effectively stabilize the cationic palladium intermediates, accelerating the reaction. |
| Failure in Nucleophilic Aromatic Substitution (SNAr) | 1. Protic Solvent Interference: If using a strong nucleophile (e.g., an alkoxide), a protic solvent (like methanol) can form hydrogen bonds with it, creating a "solvent cage" that drastically reduces its nucleophilicity.[7][11] 2. Low Polarity: The reaction involves the formation of a charged Meisenheimer complex intermediate, which requires a polar solvent for stabilization. | Use a polar aprotic solvent. Switch to DMSO or DMF.[11][20] These solvents do not form hydrogen bonds with the nucleophile, leaving it more reactive. Their high polarity also effectively stabilizes the charged intermediate, lowering the activation energy barrier. |
Visualizing the Influence of Solvent
Understanding the logic behind solvent selection can streamline your troubleshooting process. The following flowchart provides a decision-making framework for optimizing your reaction.
Caption: Troubleshooting flowchart for solvent selection.
The catalytic cycle for cross-coupling reactions involves multiple steps, each of which can be influenced by the solvent. A polar solvent, for example, can facilitate the oxidative addition step and stabilize ionic intermediates.
Caption: Solvent's role in the Suzuki catalytic cycle.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points. Remember that optimization may be necessary for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is optimized for coupling with an arylboronic acid, using a mixed solvent system to ensure the solubility and reactivity of all components.
Step-by-Step Methodology:
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.[21]
-
Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the indole). Rationale: Dioxane dissolves the organic components, while water dissolves the K₃PO₄, facilitating the activation of the boronic acid.[14][22]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the C-N bond formation with a secondary amine using a non-polar aprotic solvent to favor the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv). Seal the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.05 equiv), and this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe. Rationale: Toluene is a weakly coordinating solvent that effectively dissolves the reagents without inhibiting the catalyst.[6][16] Finally, add the secondary amine (1.2 equiv) via syringe.
-
Reaction: Heat the sealed flask in a preheated oil bath to 100 °C. Stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
By understanding and deliberately choosing your solvent, you can transform a challenging reaction into a reliable and high-yielding transformation. We trust this guide will serve as a valuable resource in your synthetic endeavors.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- Technical Support Center: Solvent Effects on 3-Aminoindole Reaction Rates - Benchchem. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Solvent Effects in the Fluorescence of Indole and Substituted Indoles - ACS Publications. (n.d.).
- First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore - ResearchGate. (n.d.).
- The effect of different solvents on the Suzuki coupling reaction - ResearchGate. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019).
- Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.).
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species - ResearchGate. (n.d.).
- How to Troubleshoot a Reaction - University of Rochester. (n.d.).
- Troubleshooting: I Can't Reproduce an Earlier Experiment! - University of Rochester. (n.d.).
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. (n.d.).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.).
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019).
- Solvent effects - Wikipedia. (n.d.).
- Optimization of conditions for the Heck reaction - ResearchGate. (n.d.).
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (n.d.).
- Effect of solvent on the Suzuki reaction - ResearchGate. (n.d.).
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023).
- Technical Support Center: Solvent Effects on the Reactivity of 3-bromo-7-chloro-1-benzothiophene - Benchchem. (n.d.).
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Validation & Comparative
Comparative Analysis of the Biological Activity of Halogenated Indole Isomers: A Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Halogenation in Modulating Indole Bioactivity
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive natural products and its ability to interact with a wide array of biological targets.[1][2] Molecules like the neurotransmitter serotonin and the amino acid tryptophan feature this bicyclic heteroaromatic system, highlighting its fundamental role in biology.[2] In drug discovery, synthetic modification of the indole scaffold is a key strategy for optimizing therapeutic potential.
Among the most impactful modifications is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.[1][3] Halogenation, particularly with chlorine, bromine, or iodine, generally increases lipophilicity.[4][5] This enhanced lipid solubility can improve membrane permeability and bioavailability, critical factors for a drug candidate's success.[2][6] Furthermore, the size, electronegativity, and polarizability of the halogen atom, along with its specific position on the indole ring (isomerism), create unique electronic and steric environments that dictate target binding affinity and selectivity.[3][4]
This guide provides a comparative analysis of halogenated indole isomers, offering researchers and drug development professionals a framework for understanding how subtle structural changes translate into significant differences in biological function. We will explore key therapeutic areas, present comparative data, and detail robust experimental protocols for evaluating these potent compounds.
Comparative Biological Activities
The position and identity of the halogen substituent are critical determinants of an indole's biological profile. Structure-activity relationship (SAR) studies consistently show that moving a halogen from one carbon to another on the indole ring can dramatically alter potency and target selectivity.[3]
Anticancer Activity
Halogenated indoles and their derivatives, such as spirooxindoles, have emerged as promising anticancer agents, often acting as multi-target agents through kinase inhibition, apoptosis induction, and disruption of protein-protein interactions.[7]
For instance, studies on meridianins, a class of marine-derived indole alkaloids, reveal clear SAR trends. A single bromine substitution at the C-5 or C-6 position of the indole ring significantly improves potency in kinase inhibition assays.[3] Conversely, di-bromination can sometimes reduce this inhibitory activity.[3] In the context of cyclin-dependent kinases (CDK1, CDK5), the optimal activity is achieved with a bromine at C-7 and a hydroxyl group at C-4.[3]
Similarly, in a series of N-arylsulfonyl bis-indoles evaluated against various cancer cell lines, a chloro-substituted derivative (compound 20 ) was the most potent cytotoxic agent against cholangiocarcinoma (HuCCA-1) and lung carcinoma (A-549) cell lines.[8] Another study highlighted that indole-sulfonamide derivatives bearing trifluoromethyl (CF₃) and chloro (Cl) groups were among the most promising anticancer compounds against the HepG2 liver cancer cell line.[9]
Table 1: Comparative Anticancer Cytotoxicity of Halogenated Indole Derivatives
| Compound Class | Halogen/Position | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Meridianin Analog | 5-Bromo | Various | Potent Kinase Inhibition | [3] |
| Meridianin Analog | 6-Bromo | Various | Potent Kinase Inhibition | [3] |
| Meridianin Analog | 7-Bromo, 4-Hydroxy | CDK1/CDK5 | Optimal Inhibition | [3] |
| N-chlorobenzenesulfonyl bis-indole | Chloro | HuCCA-1 | 7.75 µM | [8] |
| N-chlorobenzenesulfonyl bis-indole | Chloro | A-549 | 8.74 µM | [8] |
| Hydroxyl-bisindole | 4-Trifluoromethyl | HepG2 | 7.37 µM | [9] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a compound's potency.
Antimicrobial and Antifungal Activity
Halogenation is a recurring theme in natural antimicrobial compounds, particularly those derived from marine organisms, where brominated metabolites are abundant.[3] The presence of bromine on the indole core has been linked to antibacterial, antifungal, and anti-biofilm activities.[1][10]
A comparative study of indole-3-carboxamido-polyamine conjugates found that 5-bromo-substituted analogues were generally more broad-spectrum in their activity.[11] One such analogue (13b ) was particularly potent against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with Minimum Inhibitory Concentrations (MIC) as low as 0.28 µM.[11]
Further evidence shows that introducing a bromine atom into an indolyl-benzo[d]imidazole scaffold can increase antistaphylococcal activity by up to 32 times and anti-Candida activity by 8 times compared to the non-halogenated parent compound.[12] Studies on other halogenated indole derivatives have demonstrated potent antifungal activity against C. krusei, with MIC values as low as 3.125 µg/mL, significantly outperforming the standard drug fluconazole.[13]
Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Indole Derivatives
| Compound Class | Halogen/Position | Microorganism | Activity (MIC) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | 6-Bromo | E. coli, S. aureus, K. pneumoniae | 8 mg/L | [10] |
| 5-bromo-indole-3-carboxamido-polyamine | 5-Bromo | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | [11] |
| Indolyl-benzo[d]imidazole | Bromo | S. aureus | 0.98 µg/mL | [12] |
| Indole-triazole derivative | Halogenated | C. krusei | 3.125 µg/mL | [13] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.
Neurological Activity (Serotonin Receptor Binding)
The indole scaffold is the basis for the neurotransmitter serotonin, making halogenated indoles prime candidates for targeting serotonin (5-HT) receptors. These receptors are implicated in a wide range of neurological processes and are targets for treating depression, anxiety, and psychosis.[14][15]
A study of 7-halogen-2-phenyl isoindolones demonstrated a clear halogen-dependent trend in binding affinity for the 5-HT₂C receptor. The iodo derivative (9 ) had the highest affinity (Ki = 1.1 nM), followed by the chloro (6 , Ki = 2.2 nM) and bromo (7 , Ki = 2.9 nM) derivatives. The fluoro derivative (8 ) had the lowest affinity by a significant margin (Ki = 28 nM).[14] This highlights how increasing the size and polarizability of the halogen at a specific position can enhance receptor binding.
In another series of trans-2-(indol-3-yl)cyclopropylamines, a 5-fluoro substitution resulted in the most potent compound for the 5-HT₂C receptor, with a Ki of 1.9 nM.[16] This demonstrates that for different scaffolds and receptor subtypes, a smaller, more electronegative halogen like fluorine can be optimal.
Table 3: Comparative Binding Affinity (Ki) of Halogenated Indoles at the 5-HT₂C Receptor
| Compound Class | Halogen/Position | Binding Affinity (Ki) | Reference |
| 7-halogen-isoindolone | 7-Iodo | 1.1 nM | [14] |
| 7-halogen-isoindolone | 7-Chloro | 2.2 nM | [14] |
| 7-halogen-isoindolone | 7-Bromo | 2.9 nM | [14] |
| 7-halogen-isoindolone | 7-Fluoro | 28 nM | [14] |
| trans-2-(indol-3-yl)cyclopropylamine | 5-Fluoro | 1.9 nM | [16] |
Note: Ki is the inhibition constant, indicating the concentration required to produce half-maximum inhibition. A lower Ki value indicates higher binding affinity.
Experimental Protocols & Methodologies
To ensure the generation of reliable and reproducible comparative data, standardized and well-validated assays are essential. The following section details the methodologies for key experiments used to characterize the biological activity of halogenated indole isomers.
Screening Workflow for Halogenated Indole Isomers
A typical drug discovery workflow involves a tiered screening approach to efficiently identify and characterize promising compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (e.g., a specific peptide), and ATP solutions at the required concentrations.
-
Compound Plating: Add the serially diluted halogenated indole isomers to a 384-well assay plate. Include positive (no enzyme or no ATP) and negative (vehicle) controls.
-
Enzyme/Substrate Addition: Add the kinase enzyme and its substrate to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes).
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for accurate potency measurement.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-120 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For example, using an ADP-Glo™ or similar assay, the amount of remaining ATP is quantified via a luminescence reaction. Lower light output indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Signal Reading: Read the signal (e.g., luminescence) on a compatible plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The strategic placement and selection of halogen atoms on the indole scaffold is a powerful and proven tool in medicinal chemistry. As demonstrated, isomerism is not a trivial structural change; it is a critical factor that dictates biological activity across diverse therapeutic areas, including oncology, infectious diseases, and neurology. The comparative data clearly show that while a 5-bromo substitution may be optimal for one target, a 7-iodo or 5-fluoro may be superior for another.
This guide underscores the necessity of systematic, parallel evaluation of halogenated indole isomers to fully map the structure-activity landscape. The provided experimental workflows offer a robust foundation for generating the high-quality, comparative data needed to make informed decisions in drug discovery programs. As our understanding of target biology deepens and synthetic methodologies advance, the nuanced application of halogenation will continue to be instrumental in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
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Silva, M. L. A., et al. (2015). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. Available at: [Link]
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing. Available at: [Link]
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Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (n.d.). ResearchGate. Available at: [Link]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. Available at: [Link]
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Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. (2025). ResearchGate. Available at: [Link]
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Halogenated Indole Alkaloids from Marine Invertebrates. (2025). ResearchGate. Available at: [Link]
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Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. (2021). PubMed Central. Available at: [Link]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. Available at: [Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). PubMed Central. Available at: [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Available at: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. Available at: [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). PubMed. Available at: [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. Available at: [Link]
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Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. (n.d.). PubMed. Available at: [Link]
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A Comparative Spectroscopic Guide to 3-Bromo-5-methyl-1H-indole and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-methyl-1H-indole and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how substituent changes on the indole scaffold influence its spectroscopic signature. By understanding these shifts, researchers can more effectively characterize novel compounds, validate synthetic pathways, and gain deeper insights into structure-activity relationships.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with profound biological activity. The strategic placement of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's electronic and steric properties, thereby influencing its pharmacological profile. This compound serves as a valuable synthon, offering multiple reaction sites for further chemical modification. A thorough spectroscopic understanding of this parent compound and its derivatives is paramount for accelerating discovery and development efforts.
Molecular Structures for Comparison
For this guide, we will focus on a comparative analysis of this compound and its isomer, 5-Bromo-3-methyl-1H-indole, along with other key derivatives to illustrate the impact of substituent placement and electronic effects.
Figure 1. Molecular structures of the indole derivatives under comparison.
Spectroscopic Analysis Workflow
The characterization of these indole derivatives involves a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint. The typical workflow is as follows:
Figure 2. A typical workflow for the spectroscopic analysis of synthesized indole derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecule's structure.
Comparative ¹H NMR Data
| Compound | Key ¹H Chemical Shifts (δ, ppm) |
| 5-Bromo-3-methyl-1H-indole | ~7.92 (s, 1H, N-H), ~7.73 (d, 1H, H4), ~7.29 (dd, 1H, H6), ~7.22 (d, 1H, H7), ~6.99 (s, 1H, H2), ~2.32 (s, 3H, -CH₃)[1] |
| 3-Methyl-5-nitro-1H-indole | ~8.57 (d, 1H), ~8.52 (s, 1H), ~8.11 (dd, 1H), ~7.38 (d, 1H), ~7.14 (s, 1H), ~2.39 (s, 3H)[1] |
| 5-Methoxy-3-methyl-1H-indole | ~7.79 (s, 1H), ~7.25 (d, 1H), ~7.03 (d, 1H), ~6.97 (s, 1H), ~6.87 (dd, 1H), ~3.90 (s, 3H), ~2.33 (s, 3H)[1] |
Analysis of ¹H NMR Data:
The position of the bromine and methyl groups significantly influences the chemical shifts of the aromatic protons. In 5-bromo-3-methyl-1H-indole, the bromine at C5 deshields the adjacent protons, leading to downfield shifts for H4 and H6 compared to an unsubstituted indole. The methyl group at C3, being electron-donating, slightly shields the protons on the pyrrole ring. The introduction of a strongly electron-withdrawing nitro group at C5, as seen in 3-methyl-5-nitro-1H-indole, causes a significant downfield shift of all aromatic protons due to the deshielding effect. Conversely, the electron-donating methoxy group in 5-methoxy-3-methyl-1H-indole results in an upfield shift of the aromatic protons.
Comparative ¹³C NMR Data
| Compound | Key ¹³C Chemical Shifts (δ, ppm) |
| 5-Bromo-3-methyl-1H-indole | ~134.96, ~130.22, ~124.76, ~122.95, ~121.64, ~112.50, ~111.60, ~9.64 (-CH₃)[1] |
| 3-Methyl-5-nitro-1H-indole | ~141.53, ~139.34, ~127.91, ~124.72, ~117.69, ~116.45, ~114.53, ~110.96, ~9.58 (-CH₃)[1] |
| 5-Methoxy-3-methyl-1H-indole | ~154.01, ~131.53, ~128.75, ~122.53, ~112.18, ~111.74, ~111.58, ~100.81, ~56.05 (-OCH₃), ~9.81 (-CH₃)[1] |
Analysis of ¹³C NMR Data:
The ¹³C NMR data corroborates the electronic effects observed in the ¹H NMR spectra. The carbon directly attached to the bromine in 5-bromo-3-methyl-1H-indole (C5) will show a characteristic upfield shift due to the "heavy atom effect," while the other carbons in the benzene ring are deshielded. The nitro group in 3-methyl-5-nitro-1H-indole leads to a significant deshielding of the aromatic carbons, particularly C5 and the ortho and para carbons. In contrast, the methoxy group in 5-methoxy-3-methyl-1H-indole causes a pronounced shielding of the ortho and para carbons relative to the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.
| Compound | Key IR Absorptions (cm⁻¹) |
| Indole (for reference) | ~3406 (N-H stretch), ~3022-3049 (aromatic C-H stretch), ~1508-1577 (aromatic C=C stretch) |
| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate | ~3649 (N-H stretch), ~1709 (C=O stretch), ~1508 (aromatic C=C stretch)[2] |
| 5-iodo-1H-indole-3-carbaldehyde | ~3239 (N-H stretch), ~1650 (C=O stretch), ~1435 (aromatic C=C stretch)[2] |
Analysis of IR Data:
The most prominent feature in the IR spectra of these N-unsubstituted indoles is the N-H stretching vibration, typically observed as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. For derivatives containing carbonyl groups, such as esters and aldehydes, a strong C=O stretching absorption will be present in the 1650-1750 cm⁻¹ range. The C-Br stretching vibration is typically found in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 5-Bromo-3-methyl-1H-indole | 210/212 (characteristic bromine isotope pattern) | 195/197 ([M-CH₃]⁺), 131 ([M-Br]⁺) |
| 3-Methyl-5-nitro-1H-indole | 176 | 130 ([M-NO₂]⁺)[1] |
| 5-Methoxy-3-methyl-1H-indole | 161 | 146 ([M-CH₃]⁺) |
Analysis of Mass Spectra:
For brominated compounds like this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for indole derivatives involve the loss of small, stable molecules or radicals. For 3-methyl indoles, the loss of the methyl radical is a common fragmentation. In nitro-substituted indoles, the loss of the nitro group (NO₂) is a characteristic fragmentation. For methoxy-substituted indoles, the loss of a methyl radical from the methoxy group is a typical fragmentation pathway.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring has a characteristic UV absorption spectrum that is sensitive to substitution.
| Compound | λmax (nm) and Molar Absorptivity (ε) |
| Indole (in cyclohexane) | ~287 (¹Lₐ), ~278 (¹Lₐ), ~219 (¹Bₐ) |
| 5-Bromoindole | Shows a red-shift compared to indole. |
| 5-Nitroindole | Exhibits a significant red-shift due to the extension of conjugation. |
Analysis of UV-Vis Spectra:
The UV spectrum of indole is characterized by two main absorption bands, the ¹Lₐ and ¹Lₐ bands, in the 260-290 nm region, and a more intense ¹Bₐ band around 220 nm. Substitution on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. Halogen substituents, like bromine, generally cause a slight red-shift. Electron-withdrawing groups, such as a nitro group, can significantly red-shift the absorption maxima due to the extension of the conjugated π-system. Conversely, electron-donating groups can also lead to a red-shift.
Experimental Protocols
General Sample Preparation for NMR, IR, and UV-Vis
-
Compound Purity: Ensure the sample is of high purity, as impurities will interfere with the spectra. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) that dissolves the compound and does not have signals that overlap with the analyte's signals. For IR, the sample can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent. For UV-Vis, a solvent that does not absorb in the region of interest is required (e.g., ethanol, methanol, cyclohexane).
-
Concentration: Prepare a solution of the appropriate concentration for each technique. For ¹H NMR, a concentration of 5-10 mg/mL is typical. For ¹³C NMR, a more concentrated sample (20-50 mg/mL) may be necessary. For UV-Vis, the concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
NMR Spectroscopy Protocol
-
Dissolve the sample in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for good signal-to-noise.
-
Integrate the peaks and determine the coupling constants.
-
Acquire the ¹³C NMR spectrum. A larger number of scans is typically required.
-
Process and analyze the spectra to assign the signals to the respective protons and carbons.
Mass Spectrometry Protocol (Electron Ionization)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate the mass spectrum.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a strong correlation between the molecular structure and the resulting spectral data. Each spectroscopic technique provides complementary information that, when combined, allows for the unambiguous identification and characterization of these compounds. The predictable shifts and patterns observed upon substitution provide a valuable framework for medicinal chemists and materials scientists in the design and synthesis of novel indole-based molecules with tailored properties.
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A Comparative Guide to Validated HPLC and GC-MS Methods for the Analysis of 3-Bromo-5-methyl-1H-indole
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Bromo-5-methyl-1H-indole is a key building block in the synthesis of various pharmacologically active molecules.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical compound. The methodologies detailed herein are grounded in established principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]
Introduction to the Analytical Challenge
This compound, a halogenated indole, presents unique analytical challenges due to its chemical properties.[1][2] The choice between HPLC and GC-MS is not merely a matter of preference but is dictated by the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the need for structural confirmation. This guide will delve into the nuances of each technique, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.
High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Tool
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and high-throughput capabilities. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.
The Rationale Behind RP-HPLC
Reversed-phase chromatography is ideal for separating moderately polar to nonpolar compounds like this compound. The nonpolar stationary phase (typically C18) and a polar mobile phase allow for excellent retention and resolution of the analyte from potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
A detailed, step-by-step methodology for the HPLC analysis of this compound is presented below. This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.[3][4]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[6]
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[6][7]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and a UV-Vis detector is required.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and acetonitrile or methanol provides optimal separation.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (determined by UV scan). A common wavelength for indole derivatives is around 280 nm.[8]
-
Injection Volume: A 10 µL injection volume is standard.
3. Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]
Visualizing the HPLC Workflow
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it an invaluable tool for both qualitative and quantitative analysis.[9] For this compound, GC-MS offers definitive identification and can detect trace-level impurities.
Why GC-MS?
The volatility of many indole derivatives makes them amenable to GC analysis. The mass spectrometer provides structural information, which is crucial for impurity profiling and confirmation of the analyte's identity.
Experimental Protocol: A Validated GC-MS Method
The following protocol outlines a robust GC-MS method for the analysis of this compound.
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
For indole compounds, derivatization may be necessary to improve thermal stability and chromatographic performance.[10][11] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.[12]
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1 mL/min.[13]
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Injection Mode: Split or splitless injection can be used depending on the analyte concentration.[12]
-
Mass Spectrometer Settings: The ion source temperature is typically set around 230°C, and the mass range is scanned to cover the expected mass-to-charge ratios of the analyte and any potential fragments.[13]
3. Method Validation: Similar to HPLC, the GC-MS method must undergo rigorous validation as per ICH guidelines to ensure its suitability for the intended purpose.[14][15]
Visualizing the GC-MS Workflow
Caption: GC-MS analytical workflow for this compound.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS will depend on the specific analytical goals. The following table provides a direct comparison of the two methods based on key performance parameters.
| Validation Parameter | HPLC | GC-MS |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Linearity (R²) | Typically ≥ 0.999[16] | Typically ≥ 0.999[14][15] |
| Accuracy (% Recovery) | Typically 98-102%[5] | Typically 98-102% |
| Precision (%RSD) | < 2%[5] | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range (highly sensitive) |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Sample Preparation | Simpler, often direct dissolution.[6] | May require derivatization.[10][11] |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
| Structural Information | Limited (UV spectrum) | Definitive (Mass spectrum) |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound.
-
For routine quality control and high-throughput screening , where quantification is the primary goal, the validated RP-HPLC method is the more practical and cost-effective choice. Its simplicity in sample preparation and rapid analysis times are significant advantages.[4]
-
For impurity profiling, structural elucidation, and trace-level analysis , the validated GC-MS method is superior.[9] The specificity and sensitivity of mass spectrometric detection provide a higher degree of confidence in the identification and quantification of the analyte and any related substances.
Ultimately, the optimal analytical strategy may involve the complementary use of both techniques. HPLC can be employed for routine assays, while GC-MS can be utilized for in-depth characterization and investigation of out-of-specification results. By understanding the strengths and limitations of each method, researchers can ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
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Comparative study of catalyst efficiency in C-C bond formation with 3-Bromo-5-methyl-1H-indole
An In-Depth Comparative Guide to Catalyst Efficiency in C-C Bond Formation with 3-Bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic functionalization of the indole ring is paramount for tuning the biological activity and physicochemical properties of these molecules. Among the various positions on the indole nucleus, the C3-position is a frequent site for substitution. This guide provides a senior-level comparative analysis of catalytic systems for carbon-carbon (C-C) bond formation, specifically utilizing this compound as a versatile starting material.
We will dissect the performance of prevalent catalytic systems, moving beyond a mere recitation of protocols to explain the causality behind experimental choices. This guide is designed to be a self-validating resource, grounding its recommendations in authoritative literature and providing detailed, replicable experimental workflows.
Pillar 1: Foundational C-C Cross-Coupling Strategies
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. For aryl bromides like this compound, three palladium-catalyzed reactions are preeminent: the Suzuki-Miyaura, Heck, and Sonogashira couplings. While palladium remains the most versatile and widely used metal for these transformations, cost-effective alternatives like nickel and the unique reactivity of copper co-catalysts also warrant consideration.[3][4]
-
Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound (e.g., a boronic acid). It is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners.[3][5]
-
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a direct route to vinyl-substituted indoles.[6][7] This transformation is a powerful tool for introducing complex side chains.
-
Sonogashira Coupling: This reaction forges a bond between an aryl halide and a terminal alkyne.[8] It is indispensable for synthesizing aryl-alkyne structures, which are key intermediates in the synthesis of natural products and conjugated materials. The classic Sonogashira reaction employs both palladium and a copper(I) co-catalyst.[8][9]
Pillar 2: Comparative Analysis of Catalytic Systems
The efficiency of a cross-coupling reaction is not determined by the metal alone but by a synergistic interplay of the metal center, its coordinating ligands, the base, and the solvent system. The choice of these components can dramatically influence reaction rates, yields, and selectivity.[10][11]
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively studied and utilized catalysts for C-C bond formation with aryl halides.[12] The selection of the phosphine ligand is often the most critical parameter for success.[3][11] Bulky, electron-rich phosphine ligands generally enhance catalytic activity by promoting the rate-limiting oxidative addition step and facilitating the final reductive elimination.[11][13]
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative
Nickel has emerged as a powerful, cost-effective alternative to palladium.[4] Being more earth-abundant and less expensive, nickel catalysis is an attractive option for large-scale synthesis. Nickel catalysts can activate challenging substrates and sometimes offer complementary reactivity to palladium.[4][14][15]
Copper's Role: Co-catalyst and Beyond
While often used as a co-catalyst in reactions like the Sonogashira coupling to facilitate transmetalation, copper is also gaining attention as a primary catalyst for C-H activation and other C-C bond-forming reactions.[16][17][18] Its lower cost makes it an appealing area of research. In the context of coupling with 3-bromoindoles, its most established role remains as a co-catalyst.
Quantitative Performance Data
The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of bromoindoles and structurally related bromo-heterocycles, providing a direct comparison of their efficiency.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ (10 mol%) | dppf | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | 95 | 5-Bromo-1-ethyl-1H-indazole | [5][19] |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | 5,7-dibromoindole | [20] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | 18 | High | 5-bromoindole | [21] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-Bromo-1-ethyl-1H-indazole | [5][13] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | General Heteroaromatic Halides | [5] |
Note: Yields are highly dependent on the specific boronic acid coupling partner and reaction scale. The data presented are for representative examples found in the literature to illustrate catalyst performance.
Pillar 3: Mechanistic Insights and Visualized Workflows
Understanding the underlying catalytic cycles is crucial for rational optimization and troubleshooting.
Catalytic Cycles
The Suzuki, Heck, and Sonogashira reactions proceed through a series of well-defined elementary steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Interconnected catalytic cycles for the Sonogashira reaction.
Pillar 4: Field-Proven Experimental Protocols & Workflows
The following protocols are generalized starting points, derived from established literature, and should be optimized for each specific coupling partner.[22][23][24]
General Experimental Workflow
Caption: A generalized experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an arylboronic acid with this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: To this solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add a degassed mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-methyl-1H-indole.
Troubleshooting & Causality
-
Problem: Significant Dehalogenation (Bromo-indole is consumed, but desired product is not formed; instead, 5-methyl-1H-indole is observed).
-
Cause: This reductive side reaction can be promoted by certain palladium catalysts or impurities.[23] It suggests that the catalytic cycle is being intercepted by a proton source before reductive elimination can occur.
-
Solution: Ensure strictly anaerobic and anhydrous conditions. Use high-purity, well-degassed solvents. Consider a different palladium precatalyst or ligand system. Using a stronger, non-nucleophilic base might also suppress this pathway.
-
-
Problem: Low or No Conversion.
-
Cause: Catalyst deactivation or poor solubility of reagents. The indole N-H is weakly acidic and can be deprotonated by the base, potentially altering the electronic properties of the substrate or interacting with the catalyst.[23]
-
Solution: Increase catalyst loading or switch to a more robust ligand like SPhos or XPhos.[20] If solubility is an issue, try a different solvent system like dioxane/water or THF. As a final resort, protection of the indole nitrogen with a group like Boc or SEM can prevent N-H related side reactions and improve solubility, though this adds extra synthetic steps.[23]
-
Conclusion and Recommendations
For the C-C functionalization of this compound, palladium catalysis remains the most reliable and versatile methodology.
-
For General Synthesis & High Yields: The Pd(dppf)Cl₂ system offers an excellent balance of high reactivity, stability, and reliability, frequently providing high yields in short reaction times for Suzuki couplings.[5][19]
-
For Challenging Substrates: For sterically hindered or electronically deactivated coupling partners, more advanced catalyst systems employing bulky, electron-rich biarylphosphine ligands like XPhos or SPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are recommended.[20]
-
For Cost-Sensitive, Large-Scale Synthesis: Nickel-based catalysts like NiCl₂(PCy₃)₂ should be strongly considered.[5] While they may require higher temperatures and longer reaction times, the significant cost savings can be a decisive advantage.
The optimal catalyst is ultimately substrate-dependent. The insights and protocols provided in this guide serve as an expert foundation upon which researchers can build, enabling the efficient and rational synthesis of novel indole derivatives for the advancement of chemical and pharmaceutical sciences.
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Bellina, F., & Rossi, R. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health. [Link]
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Wang, Z., et al. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications. [Link]
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Chen, X., et al. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Publishing. [Link]
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Ni, Y., et al. (2022). Recent advances in enzymatic carbon–carbon bond formation. National Institutes of Health. [Link]
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Sharma, V., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Lee, C., et al. (2015). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central. [Link]
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Yoo, E. J., & Ma, S. (2016). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ResearchGate. [Link]
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Radi, M., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Turoczi, A., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Lavery, C. B., et al. (2012). Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. ResearchGate. [Link]
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Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Tasker, S. Z., et al. (2014). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PubMed Central. [Link]
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Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
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Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Radi, M., et al. (2011). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
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Karatas, F., et al. (2015). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
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Zhang, T., et al. (2015). Nickel-catalyzed C-N crossing coupling reaction: The synthetic method for N-aryl substituted indenoindole. ResearchGate. [Link]
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Al-Hussain, S. A., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Wang, C., et al. (2023). Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed. [Link]
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Sharma, S., et al. (2018). Heck Reaction—State of the Art. MDPI. [Link]
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Hewitt, K. (2022). Synthesis Workshop: Nickel-catalyzed Domino Reactions. YouTube. [Link]
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Chen, J., et al. (2011). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Smodis, J., & Stanovnik, B. (2005). Sonogashira cross-coupling of 3-bromo-1,2-diones. ARKIVOC. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Nagarajan, R., & Perumal, P. T. (2004). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ]. ResearchGate. [Link]
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Navigating the Bromination of 5-Methyl-1H-indole: A Comparative Guide to Regioselectivity
For Immediate Release
In the landscape of pharmaceutical development and medicinal chemistry, the indole scaffold remains a cornerstone, integral to a vast array of biologically active molecules. Among its derivatives, 5-methyl-1H-indole presents a frequent synthetic challenge: the controlled, regioselective introduction of a bromine atom. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of bromination strategies for the 5-methyl-1H-indole core, providing experimental insights and data to inform synthetic planning and execution.
The Underlying Chemistry: Electronic Effects on the Indole Ring
The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic substitution. The inherent reactivity of the indole nucleus favors substitution at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of a methyl group at the 5-position introduces a further layer of complexity. As an electron-donating group, the 5-methyl substituent enhances the electron density of the benzene portion of the indole, potentially activating other positions for electrophilic attack.
Theoretical studies have shown a linear correlation between the electron-withdrawing power of a substituent on the indole ring and the Gibbs free energy barrier of the rate-determining step in bromination.[1][2] An electron-donating group like a methyl group is expected to lower this energy barrier, thereby increasing the reaction rate compared to unsubstituted indole.[1][2] The primary competition for bromination on the 5-methyl-1H-indole scaffold is typically between the C3 position of the pyrrole ring and the positions on the benzene ring, most notably C4 and C6.
Comparative Analysis of Bromination Reagents and Conditions
The choice of brominating agent and reaction conditions is paramount in dictating the regiochemical outcome of the bromination of 5-methyl-1H-indole. Below, we compare several common methods, supported by experimental data.
Method 1: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including indoles.[3][4] Its reactivity can be tuned by the choice of solvent and the presence or absence of radical initiators.
Experimental Protocol: Electrophilic Bromination with NBS
-
Dissolve 5-methyl-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion:
In polar aprotic solvents, NBS typically acts as a source of electrophilic bromine. For 5-methyl-1H-indole, the major product is generally the C3-brominated isomer due to the high nucleophilicity of this position. However, the formation of di- and tri-brominated species can occur, particularly with an excess of NBS. The use of polar solvents like acetonitrile has been shown to enhance the reactivity of NBS in electrophilic aromatic substitutions.
Method 2: Molecular Bromine (Br₂)
Molecular bromine is a powerful brominating agent that can lead to different regioselectivity profiles depending on the reaction conditions.
Experimental Protocol: Bromination with Br₂ in a Non-polar Solvent
-
Dissolve 5-methyl-1H-indole (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Discussion:
The reaction of indoles with molecular bromine is a classic example of electrophilic aromatic substitution. The mechanism involves the formation of a bromonium ion intermediate, which is then attacked by the electron-rich indole ring.[2] The regioselectivity is highly dependent on the solvent and temperature. In non-polar solvents, attack at the C3 position is generally favored. However, over-bromination is a common side reaction, and the strong acidic conditions generated (HBr) can lead to product degradation.
Data Summary: Regioselectivity of Bromination on 5-Methyl-1H-indole
| Brominating Agent | Solvent | Temperature (°C) | Major Product(s) | Approximate Ratio (C3:Other) | Reference |
| NBS | Acetonitrile | Room Temp | 3-Bromo-5-methyl-1H-indole | High | |
| NBS | Dichloromethane | Room Temp | This compound | Moderate to High | [5] |
| Br₂ | Carbon Tetrachloride | 0 to Room Temp | This compound | Moderate | [6] |
| Br₂ | Acetic Acid | Room Temp | Mixture of brominated isomers | Varies | [7][8][9] |
Note: The ratios are qualitative and can be influenced by the exact reaction conditions and stoichiometry.
Mechanistic Considerations and Controlling Regioselectivity
The observed regioselectivity can be rationalized by considering the stability of the Wheland intermediates formed upon electrophilic attack at different positions of the indole ring.
Attack at the C3 position leads to a carbocation intermediate where the positive charge is delocalized over the nitrogen atom and the benzene ring, resulting in greater stabilization. Attack at other positions, such as C2, C4, C6, or C7, results in intermediates where this extensive delocalization is not possible, making them less favorable.
To achieve regioselectivity other than C3, several strategies can be employed:
-
N-Protection: Protecting the indole nitrogen with a bulky group can sterically hinder the C2 and C7 positions, and electronically deactivate the pyrrole ring, potentially favoring substitution on the benzene ring.
-
Directed Metalation: The use of directing groups and organometallic reagents can achieve bromination at specific positions that are otherwise inaccessible through direct electrophilic substitution.
-
Enzymatic Halogenation: Biocatalytic approaches using halogenase enzymes are emerging as highly selective methods for the halogenation of indoles, often providing access to specific isomers that are difficult to obtain through traditional chemical synthesis.[10]
Conclusion and Future Outlook
The regioselective bromination of 5-methyl-1H-indole is a nuanced challenge that requires careful consideration of the interplay between the substrate's electronic properties and the chosen reaction conditions. For the preferential synthesis of this compound, N-bromosuccinimide in a polar aprotic solvent like acetonitrile offers a mild and effective method. Achieving bromination at other positions often necessitates more advanced synthetic strategies, including the use of protecting groups, directed metalation, or enzymatic methods.
Future research in this area will likely focus on the development of more sustainable and highly selective catalytic methods. The use of organocatalysis and transition-metal-free approaches for C-H functionalization represents a promising avenue for achieving precise control over the regioselectivity of indole halogenation.[11][12] As the demand for structurally diverse indole derivatives continues to grow in the pharmaceutical industry, the development of robust and predictable bromination protocols will remain a critical area of investigation.
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Gil, A. E., & Hadad, C. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35), e202302484. [Link]
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Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 112-117. [Link]
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Gil, A. E., & Hadad, C. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35). [Link]
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ResearchGate. (n.d.). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. [Link]
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A Comparative Guide to 3-Bromo-5-methyl-1H-indole Derivatives as Potent Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological drug discovery, the quest for selective and potent enzyme inhibitors is paramount. The indole scaffold has long been a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides an in-depth comparative analysis of novel enzyme inhibitors derived from the 3-Bromo-5-methyl-1H-indole core, with a specific focus on their efficacy against Pim-1 kinase, a serine/threonine kinase implicated in various malignancies. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to advance their drug development programs.
Introduction: The Therapeutic Potential of Targeting Pim-1 Kinase
Pim-1 kinase is a key regulator of cell survival, proliferation, and apoptosis. Its overexpression is a hallmark of several hematological and solid tumors, making it a compelling target for anticancer therapies.[1][2] The development of small molecule inhibitors that can selectively target Pim-1 is an area of intense research. The this compound scaffold has emerged as a promising starting point for the design of such inhibitors, offering a unique combination of structural features that can be exploited to achieve high potency and selectivity.
Efficacy Comparison of this compound Derivatives
Recent research has led to the synthesis and evaluation of a series of 3,5-disubstituted indole derivatives as potent Pim kinase inhibitors. While a direct comparative study on a series of inhibitors with the fixed this compound core is not yet extensively published, valuable structure-activity relationship (SAR) insights can be drawn from closely related analogues.
For instance, studies on 3,5-disubstituted indoles have demonstrated that modifications at both the C3 and C5 positions of the indole ring are critical for potent Pim-1 inhibitory activity.[3] The substitution of a 2-aminopyrimidine with a substituted benzene ring at one of these positions has been shown to yield compounds with improved cellular potency.[3]
To illustrate the potential of this scaffold, let's consider a hypothetical series of derivatives based on the this compound core and their expected performance based on established SAR principles for Pim-1 inhibitors.
Table 1: Comparative Efficacy of Hypothetical this compound Derivatives against Pim-1 Kinase
| Compound ID | R Group at C2 | R' Group at N1 | Pim-1 IC50 (nM) | Selectivity vs. Pim-2/3 |
| BM-1 | H | H | >1000 | - |
| BM-2 | 4-Fluorophenyl | H | 150 | Moderate |
| BM-3 | 4-Methoxyphenyl | H | 220 | Moderate |
| BM-4 | 4-Fluorophenyl | Methyl | 85 | High |
| BM-5 | 4-Fluorophenyl | Ethyl | 120 | High |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles for Pim-1 inhibitors. Actual experimental values would be required for a definitive comparison.
The rationale behind this hypothetical data is that the introduction of an aryl group at the C2 position can enhance binding affinity through hydrophobic and aromatic interactions within the ATP-binding pocket of Pim-1. The presence of a halogen, such as fluorine, on this aryl ring can further increase potency.[4] Alkylation at the N1 position can modulate solubility and cell permeability, potentially leading to improved cellular efficacy.
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in the evaluation of Pim-1 kinase inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay (Radiometric)
This biochemical assay is a gold standard for determining the direct inhibitory activity of a compound against the purified Pim-1 enzyme.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Pim-1 kinase (e.g., 5-10 ng), a known peptide substrate (e.g., 20 µM), and the test compound at various concentrations in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 10 µM with a specific activity of ~500 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation and Quantification: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
IC50 Determination: Calculate the concentration of the inhibitor that results in 50% inhibition of Pim-1 kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on Pim-1 signaling.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, a human leukemia cell line with high Pim-1 expression) into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
GI50 Determination: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) relative to untreated control cells.
Mechanistic Insights and Pathway Visualization
The this compound derivatives are designed to act as ATP-competitive inhibitors of Pim-1 kinase. They are expected to bind to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates.
Caption: Inhibition of the Pim-1 signaling pathway by this compound derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The SAR studies on related indole derivatives suggest that the 3-bromo and 5-methyl substitutions on the indole core provide a solid foundation for potent Pim-1 inhibition. Future efforts should focus on a systematic exploration of various substituents at other positions of the indole ring and the aryl moiety to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logic diagram for SAR optimization of this compound derivatives.
Conclusion
Derivatives of this compound represent a promising class of enzyme inhibitors with the potential to be developed into effective anticancer agents targeting Pim-1 kinase. The structural insights and experimental protocols provided in this guide offer a framework for the rational design and comparative evaluation of these compounds. Further optimization of this scaffold, guided by robust SAR studies and comprehensive biological testing, will be crucial in unlocking their full therapeutic potential.
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Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics. [Link]
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Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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IC50 of the tested compounds against pim-1 Kinase. ResearchGate. [Link]
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PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. [Link]
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A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PLoS One. [Link]
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Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-methyl-1H-indole
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical compounds is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a halogenated heterocyclic compound frequently used in the synthesis of pharmacologically active molecules.
This document moves beyond simple checklists to explain the rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage their chemical waste streams with confidence and precision.
A Note on Nomenclature: The compound referenced is commonly cataloged under the CAS Number 10075-48-6, which corresponds to 5-Bromo-3-methyl-1H-indole . While the requested topic refers to "this compound," this guide will address the hazards and disposal procedures for the more prevalent 5-bromo isomer, as its safety data is well-established. The principles outlined are broadly applicable to other brominated indole isomers, but a specific Safety Data Sheet (SDS) should always be consulted for the exact material in use.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's hazards is essential. This dictates the required personal protective equipment (PPE) and informs the risk assessment for the entire procedure.
Hazard Profile
This compound (referring to the 5-bromo isomer, CAS 10075-48-6) is classified with several key hazards. Understanding these is the first step in safe handling.
| Hazard Classification | GHS Hazard Code | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | pictogram GHS07 |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | pictogram GHS07 |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage. | pictogram GHS05 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1] | pictogram GHS07 |
Mandatory Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling this compound in any form—solid, solution, or as waste.
-
Eye Protection: Safety glasses with side-shields are the minimum requirement. However, due to the H318 classification (Causes serious eye damage), it is highly recommended to use chemical splash goggles.[2]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid powder or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Part 2: Waste Characterization & Segregation
Proper disposal begins with correct waste characterization. As a brominated organic molecule, this compound falls into a specific category of chemical waste that has significant regulatory implications.
Classification as Halogenated Organic Waste
The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[4] This is the single most important factor for its disposal. Federal and state regulations, such as those from the Environmental Protection Agency (EPA), have stringent rules for the treatment of halogenated wastes due to their potential to form persistent organic pollutants if not incinerated correctly.[5]
Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste can be "listed" or "characteristic." While this compound is not specifically a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists by name), it must be managed as a hazardous waste because it contains a halogenated organic compound listed in Appendix III to 40 CFR Part 268.[6][7][8]
The core principle is segregation . Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[4] The reason is purely technical: the disposal methods differ significantly. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing waste streams complicates and increases the cost of disposal for the entire container.
The following diagram illustrates the initial decision process for waste segregation.
Caption: Initial decision workflow for segregating chemical waste.
Part 3: Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound and associated materials.
Step 1: Preparing the Waste Container
-
Select the Correct Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This is often a plastic-coated glass carboy or a high-density polyethylene (HDPE) container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a list of its contents. As you add waste, update the contents list with the chemical name ("this compound" or "5-Bromo-3-methyl-1H-indole") and the estimated quantity.
-
Location: Keep the waste container in a secondary containment bin within a satellite accumulation area (SAA), such as a fume hood or a designated cabinet. The container must remain closed except when adding waste.
Step 2: Disposing of Unused or Expired Solid Chemical
-
Do Not Place Solids in a Liquid Waste Container: If you have the original container with the pure, solid chemical, it must be disposed of as solid waste.
-
Procedure:
-
Ensure the original container is tightly sealed and the label is intact and legible.
-
Place the sealed container in a larger, sealable plastic bag.
-
Request a hazardous waste pickup from your institution's Environmental Health & Safety (EHS) office. Do not attempt to transport it yourself.
-
Step 3: Disposing of Solutions Containing the Compound
-
Transfer: Working in a fume hood, carefully pour the liquid waste from your flask or beaker into the designated "Halogenated Organic Waste" container using a funnel.
-
Avoid Splashing: Pour slowly to avoid splashing.
-
Update Log: Immediately update the container's contents log with the chemical name and the volume added.
-
Seal Container: Securely close the waste container cap.
Step 4: Decontaminating and Disposing of Labware
-
Gross Decontamination: Rinse any glassware (beakers, flasks, funnels) that was in contact with the compound with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Collect Rinsate: This first rinse (known as "rinsate") is now considered halogenated hazardous waste. It must be collected and added to your "Halogenated Organic Waste" liquid container.
-
Secondary Rinse: Subsequent rinses can typically be handled as non-halogenated waste, but check with your EHS office for specific institutional policies.
-
Solid Waste: Any disposable items heavily contaminated with the solid compound, such as weighing paper, gloves, or paper towels used for a spill, must be placed in a sealed, labeled bag and disposed of as solid hazardous waste. Do not place these items in the regular trash.
The following diagram outlines the complete disposal workflow.
Caption: Step-by-step decision tree for disposing of different forms of waste.
Part 4: Emergency Response
Adherence to protocol minimizes risks, but accidents can happen. All personnel must be familiar with these emergency procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[2][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as solid hazardous waste. For large spills, evacuate the area and contact your institution's EHS emergency line.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a multi-step process governed by the principles of hazard recognition, waste segregation, and regulatory compliance. By treating this compound as a halogenated organic waste and following the detailed procedures for solids, liquids, and contaminated labware, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of a robust and responsible safety culture.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-methyl-1H-indole
As researchers and developers at the forefront of chemical synthesis and drug discovery, our success is intrinsically linked to our ability to manage risk. The compounds we handle, such as 3-Bromo-5-methyl-1H-indole, are valuable intermediates, but they demand our full respect and a rigorous adherence to safety protocols. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling of this compound, rooted in the principles of causality and self-validating safety systems.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the specific toxicological profile of this compound and its structural analogs is the foundation of our safety protocol. The necessity for each piece of personal protective equipment is a direct consequence of the compound's inherent hazards. While a specific Safety Data Sheet (SDS) for the exact title compound is not universally available, data from closely related bromo-indole structures provide a clear and authoritative hazard profile.
These compounds are known to be harmful if swallowed, cause significant skin and eye irritation or damage, and may lead to respiratory irritation.[1][2][3] Certain analogs are also flagged for potential allergic skin reactions, inhalation toxicity, and even long-term organ damage with repeated exposure.[4][5] This profile dictates a multi-faceted approach to protection.
| Hazard Classification | GHS Hazard Statement | Implication for PPE |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Prevents ingestion through hand-to-mouth contact; requires diligent hygiene. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Mandates use of chemical-resistant gloves and protective clothing. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Requires sealed eye protection (goggles) and potentially a face shield. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Necessitates handling within a certified chemical fume hood or use of respiratory protection. |
| Skin Sensitization | H317: May cause an allergic skin reaction[4][5] | Reinforces the need for impeccable glove technique and avoiding all skin contact. |
Section 2: The Core Protocol: Personal Protective Equipment (PPE)
Your PPE is the essential barrier between you and the chemical. Its selection and use must be deliberate and informed by the hazards identified above.
Engineering Controls: The First Line of Defense
Before any PPE is donned, the primary engineering control must be in place. All handling of this compound solid or its solutions must occur within a properly functioning and certified chemical fume hood. This control contains dust and vapors at the source, representing the most critical safety measure.
Eye and Face Protection
Given the severe risk to vision (H318/H319), standard safety glasses are insufficient.
-
Required: Chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as EN 166 (EU) or ANSI Z87.1 (US).[5][6]
-
Recommended for High-Risk Operations: When handling larger quantities or performing vigorous mixing where splashing is a significant risk, a full-face shield should be worn over the chemical splash goggles.[3][7]
Hand Protection
The compound's classification as a skin irritant and potential sensitizer makes hand protection non-negotiable.
-
Material: Nitrile rubber gloves are the standard for incidental contact.[3][8] They provide good resistance to a range of chemicals and solvents.
-
Protocol: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid contaminating your skin. For extended work or direct handling, consider double-gloving. Contaminated gloves must be disposed of immediately as chemical waste.
Body Protection
To prevent contact with exposed skin, appropriate body protection is mandatory.
-
Required: A long-sleeved, buttoned laboratory coat.[6]
-
Best Practice: Ensure cuffs are tucked into gloves to create a continuous barrier. For tasks with a higher risk of spills, a chemically resistant apron can be worn over the lab coat.[8]
Respiratory Protection
When engineering controls (i.e., a fume hood) are used correctly, respiratory protection is typically not required for routine handling. However, it becomes essential in specific scenarios:
-
Emergency Situations: During a large spill or when ventilation fails.
-
Non-Standard Operations: If a procedure absolutely cannot be performed within a fume hood.
-
Required Equipment: In these cases, a NIOSH/MSHA-approved respirator with a particulate filter (for solids) or an organic vapor cartridge is necessary.[3][6] A full-face respirator provides both eye and respiratory protection.[5]
Section 3: Procedural Guidance: From Weighing to Waste
This step-by-step workflow integrates PPE use into a standard laboratory procedure, creating a self-validating system for safety.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.
-
Preparation & Pre-Handling Check:
-
Verify that the chemical fume hood has a current certification sticker and that the sash is at the indicated operational height.
-
Locate the nearest safety shower and eyewash station, ensuring the path is clear.
-
Assemble all necessary glassware, spatulas, and solvent.
-
Prepare a designated chemical waste container.
-
-
Donning PPE (Sequence is Critical):
-
Don lab coat and fasten it completely.
-
Don chemical splash goggles.
-
Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Compound (Inside the Fume Hood):
-
Place the analytical balance and all equipment inside the fume hood.
-
Carefully open the stock container. Avoid creating airborne dust by using gentle movements.
-
Use a clean spatula to weigh the desired amount of the solid onto weighing paper.
-
Tightly reseal the stock container.
-
Carefully transfer the weighed solid into the designated vial.
-
Add the solvent slowly to avoid splashing.
-
Cap the vial and mix as required.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weighing paper, and any surfaces inside the fume hood that may have been contaminated, using a solvent-moistened towel. Dispose of these cleaning materials in the designated solid waste container.
-
Ensure all containers are sealed.
-
-
Doffing PPE (Reverse Order, "Contaminated to Clean"):
-
Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the chemical waste.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water. [9]
-
-
Waste Disposal:
-
All materials that have come into direct contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[10]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by your Environmental Health and Safety (EHS) department.[3]
-
Section 4: Emergency Response Plan
Preparation for unexpected events is a hallmark of a professional laboratory.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[11] Seek medical attention if irritation develops or persists.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] This is a medical emergency; seek immediate attention from an ophthalmologist. [2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[9]
Section 5: Visualization - Safe Handling Workflow
The following diagram outlines the critical path for safely handling this compound, reinforcing the procedural steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
This comprehensive approach, integrating hazard knowledge with procedural execution, empowers you to handle this compound with the confidence that comes from a deep and actionable understanding of safety.
References
-
PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. Available from: [Link]
- Sigma-Aldrich. (2014). Safety Data Sheet for a related bromo-compound.
-
Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Available from: [Link]
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ChemicalBook. (2008). MSDS of 5-Bromo-1-methyl-indole.
- Sigma-Aldrich. (2025). Safety Data Sheet for a related chemical mixture.
- Apollo Scientific. (2023). Safety Data Sheet for 5-Bromo-1-methyl-1H-indole.
- BenchChem. (n.d.). Personal protective equipment for handling 3-bromo-1H-indole-2-carbaldehyde.
- ChemicalBook. (2025). 3-BROMO-5-METHYL-4-AZAINDOLE - Safety Data Sheet.
- BenchChem. (n.d.). Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
